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HTH-01-015

Cat. No.: B607985
M. Wt: 468.6 g/mol
InChI Key: CHSDJDLAKKAWCI-UHFFFAOYSA-N
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Description

NUAK1 (also known as AMPK-related kinase 5) and NUAK2 (also known as SNF1/AMPK-related kinase) are members of the AMP-activated protein kinase (AMPK) family of protein kinases that are activated by the liver kinase B1 tumor suppressor kinase. NUAK kinases are thought to have roles in regulating cell adhesion, cancer cell invasion, embryonic development, senescence, proliferation, neuronal polarity, and axon branching. HTH-01-015 is a selective inhibitor of NUAK1 (IC50 = 100 nM) and does not affect the activity of a panel of 139 other kinases, including additional AMPK family members. At 10 µM, this compound has been shown to partially inhibit the phosphorylation of the NUAK1 substrate, myosin phosphate-targeting subunit 1 at Ser445.1 When administered to mouse embryonic fibroblasts in vitro, 10 µM this compound inhibits proliferation and migration in a wound-healing assay. It has also been shown to impair the invasive potential of U2OS cells at similar concentrations in a 3D cell invasion assay.>HTH 01-015 is a highly specific protein kinase inhibitor of NUAK1. It inhibits the NUAK1 phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) substrate.>This compound is a potent and selective inhibitor of NUAK1 (IC50 = 100 nM) and does not affect the activity of a panel of 139 other kinases, including additional AMPK family members. The administration of this compound to MEFs (mouse embryonic fibroblasts) significantly inhibits migration in a wound-healing assay to a similar extent as NUAK1-knockout. This compound also inhibit proliferation of MEFs to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown. This compound impaired the invasive potential of U2OS cells in a 3D cell invasion assay to the same extent as NUAK1 knockdown. This compound will serve as useful chemical probes to delineate the biological roles of the NUAK kinases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N8O B607985 HTH-01-015

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,9-trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O/c1-16-23-24(31-26(29-16)30-19-14-28-34(15-19)20-8-10-27-11-9-20)32(2)22-13-18-7-5-4-6-17(18)12-21(22)25(35)33(23)3/h4-7,12-15,20,27H,8-11H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSDJDLAKKAWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CN(N=C3)C4CCNCC4)N(C5=CC6=CC=CC=C6C=C5C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HTH-01-015: A Technical Guide to a Selective NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HTH-01-015, a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. This compound has emerged as a critical chemical probe for elucidating the diverse biological roles of NUAK1, a member of the AMP-activated protein kinase (AMPK) family. This document consolidates key findings on its mechanism of action, in vitro and cellular activity, and selectivity profile. Detailed experimental protocols for assays in which this compound has been characterized are provided, alongside visualizations of the NUAK1 signaling pathway and experimental workflows to facilitate its application in research and drug development.

Introduction

NUAK1 is a serine/threonine kinase activated by the tumor suppressor kinase LKB1.[1][2] It is implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, senescence, and neuronal polarity.[1][3][4] Dysregulation of NUAK1 signaling is associated with various pathologies, including cancer and neurodevelopmental disorders.[5][6] The development of selective inhibitors is paramount to understanding the therapeutic potential of targeting NUAK1. This compound was identified as a highly selective inhibitor of NUAK1, demonstrating utility in probing the physiological and pathological functions of this kinase.[1][7]

Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the pyrimido-diazepine class.[1][7]

PropertyValueReference
Chemical Name 4,5,13-trimethyl-2-((1-(piperidin-4-yl)-1H-pyrazol-4-yl)amino)-5,13-dihydro-6H-naphtho[2,3-e]pyrimido[5,4-b][3][7]diazepin-6-one[8]
Molecular Formula C26H28N8O[8]
Molecular Weight 468.57 g/mol [8]
CAS Number 1613724-42-7[8]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥ 2.5 mg/mL) and Ethanol[2][9]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of NUAK1.[1] The LKB1 tumor suppressor kinase phosphorylates and activates NUAK1.[5] Once active, NUAK1 phosphorylates downstream substrates, a key one being Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445 (Ser445).[1][10] This phosphorylation event inhibits the activity of the myosin light chain (MLC) phosphatase complex, thereby influencing cell adhesion and migration.[5][11] this compound selectively binds to the ATP-binding pocket of NUAK1, preventing the phosphorylation of its substrates.[1]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates (Phosphorylation) MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) HTH01015 This compound HTH01015->NUAK1 Inhibits MLC_Phosphatase MLC Phosphatase Activity MYPT1->MLC_Phosphatase Inhibits Cell_Adhesion_Migration Cell Adhesion & Migration MLC_Phosphatase->Cell_Adhesion_Migration Regulates

NUAK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: In Vitro Kinase Inhibition
KinaseIC50Assay ConditionsReference
NUAK1 100 nMAssayed with 100 µM ATP[1][7]
NUAK2 >10,000 nM (>10 µM)Assayed with 100 µM ATP[1][7]
Panel of 139 other kinases No significant inhibition-[1][8]
Table 2: Cellular Activity of this compound
Cell LineAssayEffectConcentrationReference
HEK-293 MYPT1 Ser445 PhosphorylationInhibition3-10 µM (maximal effect)[7]
U2OS Cell ProliferationInhibition (similar to NUAK1 shRNA knockdown)10 µM[1][8]
U2OS 3D Cell InvasionInhibition (similar to NUAK1 knockdown)10 µM[1][8]
MEFs Cell ProliferationInhibition (similar to NUAK1 knockout)10 µM[1][8]
MEFs Cell Migration (Wound Healing)Inhibition (similar to NUAK1 knockout)10 µM[1][8]
WPMY-1 Apoptosis4.9-fold increase10 µM[12]
WPMY-1 Actin PolymerizationBreakdown of actin filamentsNot specified[12]

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from Banerjee et al. (2014).[1]

  • Reaction Setup: Assays are performed in a 50 µL reaction volume.

  • Components:

    • Purified GST-tagged NUAK1 or other kinases.

    • 200 µM Sakamototide peptide substrate.

    • 100 µM [γ-³²P]ATP (~500 c.p.m./pmol).

    • Varying concentrations of this compound or DMSO vehicle control.

    • Kinase buffer.

  • Incubation: The reaction mixture is incubated for 30 minutes at 30°C.

  • Termination: 40 µL of the reaction is spotted onto P81 phosphocellulose paper and immediately immersed in 50 mM orthophosphoric acid.

  • Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid, followed by a final rinse in acetone.

  • Quantification: After air-drying, the incorporation of ³²P into the substrate is measured by Cerenkov counting.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis with software such as GraphPad Prism.[1][13]

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_quant Quantification A Mix Kinase, Substrate, Buffer, and this compound B Add [γ-³²P]ATP to initiate A->B C Incubate at 30°C for 30 min B->C D Spot reaction on P81 paper C->D E Wash with orthophosphoric acid D->E F Cerenkov Counting E->F G IC50 Calculation F->G

Workflow for the in vitro kinase assay.
Western Blot for MYPT1 Phosphorylation

This protocol is based on the methodology described by Banerjee et al. (2014).[7]

  • Cell Treatment: Culture HEK-293 cells and treat with varying concentrations of this compound or DMSO for 16 hours.

  • Induction of MYPT1 Phosphorylation: To induce cell detachment and subsequent MYPT1 phosphorylation, replace the medium with an EDTA-based cell dissociation buffer containing the same concentration of this compound for 20 minutes.

  • Cell Lysis: Lyse the cells immediately after treatment.

  • Immunoprecipitation (Optional but recommended): Immunoprecipitate endogenous MYPT1 from cell lysates (e.g., using 0.5 mg of total lysate).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for phospho-MYPT1 (Ser445).

    • Incubate with a primary antibody for total MYPT1 as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This protocol follows the description in Banerjee et al. (2014).[14]

  • Cell Seeding: Seed U2OS cells (e.g., 2,000 cells/well) or Mouse Embryonic Fibroblasts (MEFs) (e.g., 3,000 cells/well) in 96-well plates.

  • Treatment: Treat the cells with 10 µM this compound or DMSO vehicle control. Include NUAK1 knockdown or knockout cells as positive controls.

  • Incubation: Culture the cells for 5 days.

  • Quantification: Measure cell proliferation using a colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS).

  • Data Analysis: Compare the absorbance readings of treated cells to control cells to determine the effect on proliferation.

Wound Healing (Cell Migration) Assay

This protocol is based on the methodology described by Banerjee et al. (2014).[14]

  • Cell Culture: Grow MEFs to confluence in a culture plate.

  • Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing 10 µM this compound or DMSO.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 2 hours for 15-20 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

3D Matrigel Transwell Invasion Assay

This protocol is adapted from the methods used by Banerjee et al. (2014).[9]

  • Chamber Preparation: Use a Matrigel-coated invasion chamber (e.g., from BD Biosciences).

  • Cell Preparation: Serum-starve U2OS cells for 2 hours, then detach them.

  • Seeding: Resuspend cells (e.g., 2.5 x 10⁵ cells) in serum-free medium containing 1% BSA and add them to the upper chamber. Include 10 µM this compound or DMSO in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the chambers for 16 hours at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • Remove non-invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have invaded to the lower surface of the membrane.

    • Count the number of invaded cells in several microscopic fields to quantify invasion.

Invasion_Assay_Workflow A Seed serum-starved U2OS cells + this compound in upper chamber C Incubate for 16 hours A->C B Add chemoattractant (FBS) to lower chamber B->C D Remove non-invaded cells C->D E Fix and stain invaded cells D->E F Quantify invaded cells E->F

Workflow for the 3D Matrigel invasion assay.

Selectivity Profile

This compound exhibits remarkable selectivity for NUAK1. In a kinase panel of 140 different kinases, including 10 members of the AMPK family, this compound showed no significant inhibition at a concentration of 1 µM.[1][13] It is over 100-fold more selective for NUAK1 than for the closely related NUAK2.[9] This high degree of selectivity makes this compound an excellent tool for specifically interrogating the function of NUAK1 in various biological systems.

Synthesis

The chemical synthesis of this compound has been described by Banerjee et al. (2014).[7][14] It was derived from the optimization of LRRK2-IN-1 and related pyrimido-diazepine compounds that were found to have weak inhibitory effects on NUAK1.[7][14] The detailed synthesis scheme is available in the supplementary information of the primary publication.[7]

In Vivo Data

As of the latest available information, there is no publicly accessible in vivo pharmacokinetic or efficacy data for this compound.[6] While formulations for in vivo use have been proposed, further studies are required to characterize its properties in animal models.[3][9]

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of NUAK1. Its well-characterized in vitro and cellular activities, combined with its high selectivity, establish it as an invaluable chemical probe for dissecting the roles of NUAK1 in health and disease. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this compound in their studies, paving the way for new discoveries in NUAK1 biology and the potential development of novel therapeutics.

References

HTH-01-015: A Technical Guide to its Target Protein, NUAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK family SnF1-like kinase 1 (NUAK1), also known as ARK5.[1][2] NUAK1 is a member of the AMP-activated protein kinase (AMPK) family of protein kinases.[1][3][4] This kinase is activated by the tumor suppressor kinase LKB1 and has been implicated in various cellular processes, including cell proliferation, migration, and invasion.[1][3][4] This technical guide provides a comprehensive overview of this compound's interaction with its target protein, NUAK1, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound's activity and selectivity.

Table 1: Inhibitory Activity of this compound

TargetIC50
NUAK1100 nM
NUAK2>10 µM

Data sourced from multiple references.[1][3][4][5]

Table 2: Cellular Effects of this compound

Cell LineAssayConcentrationEffect
U2OSCell Proliferation10 µMInhibition of proliferation
U2OSCell Invasion (3D Matrigel)10 µMMarked inhibition of invasiveness
Mouse Embryonic Fibroblasts (MEFs)Cell Proliferation10 µMSuppression of proliferation
Mouse Embryonic Fibroblasts (MEFs)Wound-Healing Assay10 µMInhibition of cell migration
HEK-293MYPT1 Phosphorylation0.1 µM~80% reduction in phosphorylation

Data compiled from various studies.[1][4][6][7]

Signaling Pathway

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase. Upon activation by LKB1, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445.[1][3] This phosphorylation event is a well-characterized downstream marker of NUAK1 activity. This compound selectively inhibits NUAK1, thereby preventing the phosphorylation of MYPT1 and impacting downstream cellular processes such as cell adhesion and migration.[3][4]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_unphos MYPT1 NUAK1->MYPT1_unphos Phosphorylates HTH01015 This compound HTH01015->NUAK1 Inhibits MYPT1_phos p-MYPT1 (Ser445) Cellular_Processes Cell Adhesion, Migration, Proliferation MYPT1_phos->Cellular_Processes Regulates

Figure 1: LKB1-NUAK1 Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on NUAK1 activity.

Materials:

  • Purified GST-tagged NUAK1

  • Sakamototide substrate peptide[2][5]

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing purified GST-NUAK1, Sakamototide substrate peptide, and the desired concentration of this compound in the assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[2][8]

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[2][8]

  • Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.[2][8]

  • Quantify the incorporation of ³²P into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity relative to a DMSO control and plot against the inhibitor concentration to determine the IC50 value.[5]

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mix: - GST-NUAK1 - Sakamototide - this compound Start->Prepare_Mixture Add_ATP Add [γ-³²P]ATP Prepare_Mixture->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot_P81 Spot on P81 Paper Incubate->Spot_P81 Wash Wash with Orthophosphoric Acid and Acetone Spot_P81->Wash Quantify Quantify with Scintillation Counter Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: In Vitro Kinase Assay Workflow
Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Materials:

  • U2OS cells or Mouse Embryonic Fibroblasts (MEFs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • 96-well plates

  • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit (or similar)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 2,000-3,000 cells/well) and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the plates for a specified period (e.g., 5 days).[1][2]

  • At the end of the incubation period, add the CellTiter 96 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.

3D Matrigel Invasion Assay

This assay evaluates the impact of this compound on the invasive potential of cancer cells.

Materials:

  • U2OS cells

  • Serum-free DMEM with 1% BSA

  • DMEM with 10% FBS (chemoattractant)

  • Growth-factor-reduced Matrigel invasion chambers (e.g., Transwell inserts)

  • This compound dissolved in DMSO

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Serum-starve U2OS cells for 2 hours.[1]

  • Resuspend the cells in serum-free DMEM with 1% BSA.

  • Add the cell suspension (e.g., 2.5 x 10⁵ cells) to the upper chamber of the Matrigel-coated inserts.[1] The medium in the upper chamber should contain the desired concentration of this compound or DMSO.

  • Add DMEM with 10% FBS to the lower chamber as a chemoattractant.[1]

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells in several microscopic fields.

  • Compare the number of invading cells in the this compound-treated wells to the DMSO-treated control wells.

Conclusion

This compound is a valuable research tool for investigating the biological functions of NUAK1. Its high selectivity and potency allow for the specific interrogation of the LKB1-NUAK1 signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer biology and other NUAK1-related pathologies.

References

HTH-01-015: A Deep Dive into its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the biological activity of HTH-01-015, a potent and selective inhibitor of NUAK1 kinase. Targeted at researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details experimental methodologies for its characterization, and visualizes its role in cellular signaling pathways.

Core Biological Activity: Selective Inhibition of NUAK1

This compound has been identified as a highly selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5.[1][2] It demonstrates potent inhibition of NUAK1 with an IC50 value of 100 nM.[1][3][4][5][6] This inhibitory action is over 100-fold more potent against NUAK1 than the related NUAK2, which has an IC50 of greater than 10 µM.[1][2] Furthermore, this compound shows a high degree of selectivity, exhibiting no significant inhibition against a panel of 139 other protein kinases, including ten members of the AMPK family.[3][4][7]

Quantitative Inhibitory Data
TargetIC50Selectivity
NUAK1100 nM[1][3][4][5][6]>100-fold vs NUAK2[1][2]
NUAK2>10 µM[1]
Other Kinases (139)No significant inhibition[3][4][7]

Cellular Effects and Mechanism of Action

The biological activity of this compound extends to various cellular processes, primarily through its inhibition of the NUAK1 signaling pathway. NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is activated by the tumor suppressor kinase LKB1.[1][4]

Inhibition of Substrate Phosphorylation

In cellular contexts, this compound effectively inhibits the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at serine 445, a well-characterized downstream substrate of NUAK1.[1][4][7] This inhibitory effect has been observed in various cell lines, including U2OS and mouse embryonic fibroblasts (MEFs).[1][4][7] At a concentration of 10 µM, this compound has been shown to partially inhibit the phosphorylation of MYPT1.[8]

Regulation of Cell Proliferation, Migration, and Invasion

This compound has been demonstrated to impact key cellular functions implicated in cancer progression:

  • Cell Proliferation: The compound inhibits cell proliferation in U2OS cells and MEFs.[3][4][8]

  • Cell Migration: In wound-healing assays using MEFs, this compound significantly inhibits cell migration.[4][8]

  • Cell Invasion: this compound impairs the invasive potential of U2OS cells in a 3D cell invasion assay.[4][7][8]

These effects are consistent with the biological roles of NUAK1, suggesting that this compound exerts its anti-proliferative and anti-invasive effects through the specific inhibition of this kinase.

Signaling Pathway

The mechanism of action of this compound is centered on the LKB1-NUAK1 signaling axis. LKB1, a tumor suppressor, acts as an upstream kinase that phosphorylates and activates NUAK1. Activated NUAK1, in turn, phosphorylates downstream substrates such as MYPT1, influencing cellular processes like adhesion, migration, and proliferation. This compound acts by directly inhibiting the kinase activity of NUAK1, thereby blocking the downstream signaling cascade.

HTH_01_015_Signaling_Pathway LKB1 LKB1 (Tumor Suppressor Kinase) NUAK1 NUAK1 (AMPK-related kinase) LKB1->NUAK1 Activates MYPT1 MYPT1 (Myosin Phosphatase Targeting Subunit 1) NUAK1->MYPT1 Phosphorylates (Ser445) Cellular_Processes Cell Adhesion Cell Migration Cell Proliferation MYPT1->Cellular_Processes HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits

This compound signaling pathway.

Experimental Protocols

This section details the methodologies used to characterize the biological activity of this compound.

In Vitro Kinase Assay

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against NUAK1 and other kinases.

Protocol:

  • Purified recombinant GST-tagged NUAK1 and GST-tagged NUAK2 are used as the enzyme source.

  • The kinase reaction is initiated in a buffer containing [γ-³²P]ATP and a substrate peptide (e.g., Sakamototide).

  • Varying concentrations of this compound are added to the reaction mixture. A DMSO control is run in parallel.

  • The reactions are incubated at 30°C for a defined period (e.g., 30 minutes).[5][6]

  • The reaction is terminated by spotting the mixture onto P81 phosphocellulose paper.[5][6]

  • The P81 papers are washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.[5][6]

  • The amount of ³²P incorporated into the substrate is quantified using Cerenkov counting.[5][6]

  • The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quant Quantification cluster_analysis Data Analysis Enzyme Purified Kinase (e.g., GST-NUAK1) Incubation Incubate at 30°C Enzyme->Incubation Substrate Substrate Peptide (e.g., Sakamototide) Substrate->Incubation ATP [γ-³²P]ATP ATP->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Spotting Spot on P81 Paper Incubation->Spotting Washing Wash with Phosphoric Acid Spotting->Washing Counting Cerenkov Counting Washing->Counting Analysis Calculate % Inhibition Determine IC50 Counting->Analysis

References

HTH-01-015 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family, SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and its effects on cellular processes. Detailed experimental protocols for key assays and quantitative data on the inhibitor's selectivity are presented to support further research and drug development efforts.

The this compound Signaling Pathway

The primary signaling pathway influenced by this compound involves the LKB1 tumor suppressor kinase and its downstream target, NUAK1. LKB1 directly phosphorylates and activates NUAK1.[1][2] Activated NUAK1, in turn, phosphorylates a variety of downstream substrates, with the most well-characterized being Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2] Phosphorylation of MYPT1 at Serine 445 by NUAK1 leads to the inhibition of myosin phosphatase activity, which has implications for cell adhesion, migration, and proliferation.[1][2] this compound exerts its effects by directly inhibiting the kinase activity of NUAK1, thereby preventing the phosphorylation of its downstream targets.

HTH_01_015_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates Cellular_Effects Cell Proliferation, Migration & Invasion NUAK1->Cellular_Effects Promotes HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445)

Quantitative Data

This compound is a highly selective inhibitor of NUAK1. The following tables summarize its inhibitory activity and selectivity.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Reference
NUAK1100[2]
NUAK2>10,000[2]

Table 2: Kinase Selectivity Profile of this compound (1 µM)

Kinase FamilyKinase% Inhibition
AMPK Family NUAK1 >90
NUAK2<10
AMPK (α1β1γ1)<10
BRSK1<10
BRSK2<10
MARK1<10
MARK2<10
MARK3<10
MARK4<10
SIK1<10
SIK2<10
SIK3<10
Other Kinases LKB1<10
138 other kinases<10

Data adapted from Banerjee et al., 2014. The full list of 139 kinases can be found in the supplementary materials of the original publication.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro NUAK1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against NUAK1.

Materials:

  • Recombinant active NUAK1 protein

  • Sakamototide peptide substrate (ALNRTSSDSALHRRR)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant NUAK1, and Sakamototide substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Mix Prepare Reaction Mix (NUAK1, Substrate, Buffer) Inhibitor Add this compound (or DMSO) Mix->Inhibitor ATP Initiate with [γ-³²P]ATP Inhibitor->ATP Incubate Incubate at 30°C ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Activity Count->Calculate IC50 Determine IC50 Calculate->IC50

Western Blot for p-MYPT1 (Ser445)

This protocol is to assess the in-cell activity of this compound by measuring the phosphorylation of its downstream target, MYPT1.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-MYPT1 (Ser445) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate HEK293 cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or DMSO) for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-p-MYPT1 (Ser445) antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total MYPT1 antibody as a loading control.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • U2OS cells (or other migratory cell line)

  • This compound

  • Culture plates or inserts for creating a defined gap

  • Microscope with live-cell imaging capabilities (or for taking images at time points)

Procedure:

  • Seed U2OS cells to create a confluent monolayer.

  • Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or a culture insert.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing this compound (or DMSO).

  • Acquire images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Cell Invasion (Matrigel) Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • U2OS cells

  • This compound

  • Transwell inserts with an 8 µm pore size

  • Matrigel basement membrane matrix

  • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

  • Crystal violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend U2OS cells in serum-free media containing this compound (or DMSO).

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add media containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert with crystal violet.

  • Count the number of stained cells in multiple fields of view using a microscope.

  • Compare the number of invading cells in the this compound-treated group to the control group.

Invasion_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis Coat Coat Transwell with Matrigel Cells Seed Cells in Serum-Free Media + this compound Coat->Cells Chemo Add Chemoattractant to Lower Chamber Cells->Chemo Incubate Incubate 24-48h Chemo->Incubate Remove Remove Non-Invading Cells Incubate->Remove Fix Fix & Stain Invading Cells Remove->Fix Count Count Invading Cells Fix->Count Compare Compare Treated vs. Control Count->Compare

Conclusion

This compound is a valuable research tool for elucidating the biological functions of NUAK1. Its high selectivity makes it superior to less specific inhibitors for dissecting the specific roles of NUAK1 in cellular processes such as proliferation, migration, and invasion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the this compound signaling pathway and its potential therapeutic applications.

References

HTH-01-015: A Deep Dive into its Selectivity as a NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of HTH-01-015, a potent and highly specific inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. Understanding the precise targeting of this compound is crucial for its application as a chemical probe in basic research and for its potential therapeutic development.

Core Selectivity Profile

This compound distinguishes itself through its remarkable selectivity for NUAK1 over other kinases, including the closely related NUAK2. This specificity is essential for dissecting the distinct biological roles of NUAK1.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a broad panel of kinases, demonstrating its focused effect.

Target KinaseIC50Fold Selectivity (vs. NUAK2)
NUAK1100 nM[1][2][3][4][5]>100-fold[1][4]
NUAK2>10 µM[1][2]-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Furthermore, profiling against a panel of 139 other protein kinases revealed no significant inhibition by this compound, underscoring its exceptional selectivity.[2][3][5]

Mechanism of Action and Cellular Effects

This compound exerts its effects by directly inhibiting the catalytic activity of NUAK1. This inhibition leads to a cascade of downstream cellular consequences, primarily through the modulation of NUAK1's key substrate, MYPT1 (Myosin Phosphatase Targeting Subunit 1).

Signaling Pathway

The LKB1 tumor suppressor kinase acts as an upstream activator of NUAK1.[1][2][3] Once activated, NUAK1 phosphorylates MYPT1 at Serine 445.[1][2][3] this compound blocks this phosphorylation event, which has been shown to impact several cellular processes.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Ser445) NUAK1->pMYPT1 HTH This compound HTH->NUAK1 Inhibits Cellular_Effects Cell Adhesion Migration Proliferation pMYPT1->Cellular_Effects Regulates

NUAK1 Signaling Pathway and Inhibition by this compound.
Cellular Consequences of NUAK1 Inhibition

In various cell lines, the inhibition of NUAK1 by this compound has been demonstrated to:

  • Suppress MYPT1 Phosphorylation: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of MYPT1 at Ser445.[1][2][3]

  • Inhibit Cell Proliferation: this compound has been shown to reduce the proliferation of U2OS and mouse embryonic fibroblast (MEF) cells to a similar extent as NUAK1 knockdown or knockout.[1][2]

  • Impede Cell Migration: Wound-healing assays have demonstrated that this compound significantly inhibits the migration of MEFs.[2][5]

  • Reduce Cell Invasion: In 3D Matrigel Transwell invasion assays, this compound markedly inhibits the invasive potential of U2OS cells.[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the selectivity and effects of this compound.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified NUAK1.

Kinase_Assay_Workflow cluster_0 Reaction Components cluster_1 Assay Procedure cluster_2 Detection Kinase Purified GST-NUAK1 Incubation Incubate at 30°C for 30 min Kinase->Incubation Substrate Sakamototide Peptide Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Inhibitor This compound (or DMSO) Inhibitor->Incubation Termination Spot reaction mix onto P81 paper Incubation->Termination Washing Wash with 50 mM orthophosphoric acid Termination->Washing Quantification Cerenkov Counting Washing->Quantification

Workflow for the In Vitro Kinase Assay.

Methodology:

  • Reaction Setup: In a 50 µL reaction volume, purified GST-tagged NUAK1 is combined with its substrate, Sakamototide, and [γ-³²P]ATP.[4]

  • Inhibitor Addition: Varying concentrations of this compound or a DMSO control are added to the reaction mixture.

  • Incubation: The reactions are incubated for 30 minutes at 30°C to allow for kinase activity.[4]

  • Termination: The reaction is stopped by spotting 40 µL of the mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[4]

  • Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by an acetone rinse.[4]

  • Quantification: The amount of ³²P incorporated into the Sakamototide substrate is quantified by Cerenkov counting.[4] The results are typically expressed as the percentage of kinase activity relative to the DMSO control.

Cell Proliferation Assay

This assay assesses the impact of this compound on the growth rate of cultured cells.

Methodology:

  • Cell Seeding: U2OS cells (2000 cells/well) or MEFs (3000 cells/well) are seeded into 96-well plates.[1][4]

  • Treatment: The cells are treated with this compound (typically at 10 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 5 days.[1][4]

  • Quantification: Cell proliferation is measured using a colorimetric method, such as the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay, according to the manufacturer's instructions.[4]

3D Matrigel Transwell Invasion Assay

This assay evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.

Methodology:

  • Cell Preparation: U2OS cells are serum-deprived for 2 hours and then detached.[1]

  • Chamber Setup: 2.5 x 10⁵ cells are suspended in DMEM containing 1% (w/v) BSA and added to the upper chamber of a growth-factor-reduced Matrigel invasion chamber.[1]

  • Chemoattractant: The lower well contains DMEM with 10% (v/v) FBS as a chemoattractant.[1]

  • Treatment: this compound (typically at 10 µM) or a vehicle control is added to the upper chamber.

  • Incubation: The chambers are incubated to allow for cell invasion through the Matrigel.

  • Analysis: The number of cells that have invaded to the lower surface of the membrane is quantified, often by staining and microscopy.

Summary

This compound is a highly selective and potent inhibitor of NUAK1. Its specificity allows for the precise investigation of NUAK1's functions in cellular processes such as proliferation, migration, and invasion. The detailed experimental protocols provided herein serve as a guide for researchers utilizing this compound to further elucidate the roles of NUAK1 in health and disease.

References

HTH-01-015: A Technical Guide to its Role in Cell Adhesion Through NUAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] Emerging research has identified a critical role for the LKB1-NUAK1 signaling axis in the regulation of fundamental cellular processes, including cell adhesion, migration, and invasion.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell adhesion, and detailed experimental protocols for studying its activity.

Introduction to this compound

This compound is a chemical probe that allows for the acute and specific inhibition of NUAK1, enabling the dissection of its cellular functions.[2][5] Unlike broader-spectrum kinase inhibitors, this compound offers remarkable selectivity, making it an invaluable tool for studying NUAK1-dependent signaling pathways.[2][3] Its ability to phenocopy genetic knockout of NUAK1 in cell-based assays underscores its utility in validating the role of this kinase in various biological contexts, particularly in cancer cell biology where NUAK1 has been implicated in promoting invasion and proliferation.[2]

Mechanism of Action: The LKB1-NUAK1-MYPT1 Signaling Pathway

NUAK1 is activated by the tumor suppressor kinase LKB1.[2][3] Once activated, NUAK1 phosphorylates a variety of downstream substrates. One of the most well-characterized substrates in the context of cell adhesion and migration is the Myosin Phosphatase-Targeting Subunit 1 (MYPT1).[1][2] this compound exerts its effects by directly inhibiting the kinase activity of NUAK1, thereby preventing the phosphorylation of MYPT1 at Serine 445.[1][2][3] This signaling cascade is crucial for the regulation of myosin phosphatase complexes and, consequently, the dynamics of the actin cytoskeleton that are fundamental to cell adhesion and motility.[2]

HTH_01_015_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH This compound HTH->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 Adhesion Cell Adhesion & Migration pMYPT1->Adhesion Regulates

Figure 1: this compound inhibits the LKB1-NUAK1 signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through in vitro kinase assays.

Target IC50 Selectivity Reference
NUAK1100 nM>100-fold vs NUAK2[1][2][6]
NUAK2>10 µM-[1][2]

Table 1: In vitro inhibitory potency of this compound.

In cell-based assays, a concentration of 10 µM this compound has been demonstrated to effectively inhibit cell migration, invasion, and proliferation in various cell lines, including mouse embryonic fibroblasts (MEFs) and human osteosarcoma (U2OS) cells.[1][2][7]

Cell Line Assay Concentration Effect Reference
U2OS3D Matrigel Invasion10 µMMarked inhibition of invasion[1][2]
MEFsWound-Healing10 µMSignificant inhibition of migration[2][7]
U2OSProliferation10 µMSuppression of proliferation[1][2]
MEFsProliferation10 µMSuppression of proliferation[1][2]

Table 2: Effective concentrations of this compound in cell-based assays.

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the IC50 of this compound against purified NUAK1.

Materials:

  • Purified recombinant GST-NUAK1

  • Sakamototide peptide substrate

  • [γ-³²P]ATP

  • This compound

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing purified GST-NUAK1, the Sakamototide substrate peptide, and varying concentrations of this compound.[6][8]

  • Initiate the kinase reaction by adding [γ-³²P]ATP.[9]

  • Incubate the reaction at 30°C for 30 minutes.[6][8]

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6][8]

  • Wash the P81 paper extensively in 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[6][8]

  • Perform a final rinse with acetone and allow the paper to air dry.[8]

  • Quantify the incorporation of ³²P into the substrate using a scintillation counter (Cerenkov counting).[6][8]

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.[9]

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quant Quantification cluster_analysis Data Analysis A Mix Purified NUAK1, Substrate, and this compound B Add [γ-³²P]ATP to start A->B C Incubate at 30°C B->C D Spot on P81 Paper C->D E Wash with Orthophosphoric Acid D->E F Quantify with Scintillation Counter E->F G Calculate IC50 F->G

Figure 2: Workflow for the in vitro kinase assay.

3D Matrigel Transwell Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • U2OS cells

  • Growth-factor-reduced Matrigel invasion chambers (e.g., Corning BioCoat)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • BSA (Bovine Serum Albumin)

  • FBS (Fetal Bovine Serum)

  • This compound or DMSO (vehicle control)

  • Cell dissociation buffer

Procedure:

  • Coat the upper chamber of the Transwell inserts with a layer of growth-factor-reduced Matrigel.

  • Serum-deprive U2OS cells for 2 hours.[1]

  • Detach the cells using a non-enzymatic cell dissociation buffer.[1]

  • Resuspend the cells in DMEM containing 1% BSA.[1]

  • Add 2.5 x 10⁵ cells to the upper chamber of the Matrigel-coated inserts in the presence of 10 µM this compound or DMSO.[1]

  • Add DMEM containing 10% FBS as a chemoattractant to the lower chamber.[1]

  • Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel.

  • After incubation, remove the non-invading cells from the upper surface of the insert.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

Cell Proliferation Assay

This assay measures the effect of this compound on cell proliferation.

Materials:

  • U2OS cells or MEFs

  • 96-well plates

  • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit (Promega)

  • This compound or DMSO

Procedure:

  • Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate.[1][6]

  • Allow the cells to adhere overnight.

  • Treat the cells with 10 µM this compound or DMSO.[1][6]

  • Incubate for 5 days.[1][6]

  • On the day of analysis, add the CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a 96-well plate reader. The absorbance is directly proportional to the number of living cells.

Conclusion

This compound is a specific and potent inhibitor of NUAK1 that serves as a critical tool for investigating the role of this kinase in cell adhesion and migration.[2][5] By disrupting the LKB1-NUAK1-MYPT1 signaling axis, this compound has been shown to effectively impair the invasive and migratory potential of cells in preclinical models.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting NUAK1 in diseases characterized by aberrant cell adhesion and motility, such as cancer metastasis.

References

Methodological & Application

Application Notes and Protocols for HTH-01-015, a Selective NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK family SnF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cellular processes such as cell proliferation, migration, and invasion.[1][3] this compound serves as a valuable chemical probe for elucidating the biological functions of NUAK1. These application notes provide detailed protocols for utilizing this compound in various cell-based and biochemical assays.

Data Presentation

In Vitro Kinase Inhibition
KinaseIC50Fold Selectivity (NUAK2/NUAK1)
NUAK1100 nM>100
NUAK2>10 µM

Table 1: Inhibitory activity of this compound against NUAK1 and NUAK2 kinases.[1]

Cellular Activity
Cell LineAssayConcentrationEffect
U2OSProliferation10 µMSuppression of proliferation
U2OSInvasion (3D Matrigel)10 µMMarked inhibition of invasiveness
U2OSMYPT1 Phosphorylation (Ser445)10 µMInhibition of phosphorylation
Mouse Embryonic Fibroblasts (MEFs)Proliferation10 µMSuppression of proliferation
Mouse Embryonic Fibroblasts (MEFs)MYPT1 Phosphorylation (Ser445)10 µMInhibition of phosphorylation
A549Proliferation (MTT Assay)0.03 - 3 µMDose-dependent inhibition of cell viability
MDCKTight Junction Assembly1 µM-
MDCKCell Migration (Scratch Assay)5 µMInhibition of wound closure

Table 2: Cellular effects of this compound in various cell lines and assays.[1][2][3]

Signaling Pathway

The LKB1 tumor suppressor kinase activates NUAK1. Once activated, NUAK1 phosphorylates its substrate, Myosin Phosphatase Targeting Subunit 1 (MYPT1), at Serine 445. This compound selectively inhibits the kinase activity of NUAK1, thereby preventing the phosphorylation of MYPT1 and affecting downstream cellular processes.

HTH_01_015_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_unphos MYPT1 NUAK1->MYPT1_unphos Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits MYPT1_phos p-MYPT1 (Ser445) Downstream Cell Proliferation, Migration, Invasion MYPT1_phos->Downstream

Caption: this compound inhibits the LKB1-NUAK1 signaling pathway.

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Experiments (e.g., Cell Culture):

  • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be made by dissolving 4.69 mg of this compound in 1 mL of DMSO.[4] Sonication may be used to aid dissolution.

  • Store the stock solution at -80°C for long-term storage (up to 1 year) or at 4°C for frequent use (up to 1 week).[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

For In Vivo Experiments:

A common formulation for in vivo use is a solution containing DMSO, PEG300, Tween-80, and saline.

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 100 µL of the 25.0 mg/mL DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of saline (0.9% NaCl in ddH₂O).[1][2]

  • Ensure the solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] It is recommended to prepare the in vivo working solution fresh on the day of use.[1]

In Vitro NUAK1 Kinase Assay

This protocol is adapted from a method using the incorporation of radioactive ³²P into a substrate peptide.

Materials:

  • Purified GST-tagged NUAK1

  • Sakamototide substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

  • This compound

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare kinase reactions in a 50 µL final volume.

  • Add the desired concentrations of this compound (or DMSO as a vehicle control) to the reaction mix containing purified GST-NUAK1 and Sakamototide.

  • Initiate the reaction by adding [γ-³²P]ATP (e.g., 100 µM, ~500 c.p.m./pmol).[3]

  • Incubate the reactions for 30 minutes at 30°C.[4]

  • Terminate the reactions by spotting 40 µL of the reaction mixture onto P81 paper.[4]

  • Immediately immerse the P81 papers in 50 mM orthophosphoric acid.

  • Wash the papers three times in 50 mM orthophosphoric acid, followed by a single rinse in acetone.[4]

  • Allow the papers to air dry.

  • Quantify the incorporation of ³²P into the substrate using Cerenkov counting.[4]

  • Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quant Quantification prep Prepare kinase reaction mix (NUAK1, Substrate, Buffer) add_inhibitor Add this compound or DMSO prep->add_inhibitor start_reaction Initiate with [γ-³²P]ATP add_inhibitor->start_reaction incubation Incubate at 30°C for 30 min start_reaction->incubation terminate Spot on P81 paper & wash incubation->terminate count Cerenkov counting terminate->count analyze Calculate IC50 count->analyze

Caption: Workflow for the in vitro NUAK1 kinase assay.

Cell Proliferation (MTT) Assay

Materials:

  • A549 cells (or other suitable cell line)

  • RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound

  • MTT reagent (5 mg/mL)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 2,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) in triplicate.[2] Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.[2]

3D Matrigel Transwell Invasion Assay

Materials:

  • U2OS cells

  • DMEM with 1% (w/v) BSA and 10% (v/v) FBS

  • Matrigel-coated Transwell invasion chambers

  • This compound

  • Reastain Quick-Diff kit (or similar staining solution)

  • Microscope

Procedure:

  • Serum-deprive U2OS cells for 2 hours.[1]

  • Detach the cells using a non-enzymatic cell dissociation buffer.[1]

  • Resuspend 2.5 x 10⁵ cells in DMEM containing 1% (w/v) BSA and add them to the upper chambers of the Matrigel-coated Transwells.[1]

  • Add DMEM containing 10% (v/v) FBS as a chemoattractant to the lower wells.[1]

  • Treat the cells by adding 10 µM this compound (or DMSO control) to both the upper and lower chambers.[1]

  • Incubate the chambers for 16 hours at 37°C in a 5% CO₂ incubator.[1]

  • Remove the non-invaded cells from the upper surface of the filter by scraping with a cotton swab.[1]

  • Fix and stain the cells that have invaded to the lower surface of the filter.[1]

  • Capture images of the stained cells (e.g., at ×10 magnification) and quantify the number of invaded cells.[1]

Western Blotting for MYPT1 Phosphorylation

Materials:

  • U2OS cells or MEFs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-MYPT1 (Ser445) and anti-total MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with 10 µM this compound or DMSO for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-MYPT1 (Ser445).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

  • Quantify the band intensities using densitometry and calculate the ratio of p-MYPT1 to total MYPT1.[2]

References

HTH-01-015 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] It exhibits an IC50 value of 100 nM for NUAK1 and displays over 100-fold selectivity against the closely related NUAK2.[1][2][4] This remarkable specificity makes this compound an invaluable chemical probe for elucidating the cellular functions of NUAK1 and for investigating its potential as a therapeutic target in various diseases, including cancer.[3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Inhibitory Activity of this compound
TargetIC50Assay ConditionsReference
NUAK1100 nMIn vitro kinase assay with [γ-³²P]ATP and Sakamototide substrate.[1][2][4]
NUAK2>10 µMIn vitro kinase assay with [γ-³²P]ATP and Sakamototide substrate.[2][4]
Cellular Activity of this compound
Cell LineAssay TypeConcentrationEffectReference
U2OSProliferation10 µMInhibition of cell proliferation, comparable to NUAK1 shRNA knockdown.[2][3]
MEFsProliferation10 µMInhibition of cell proliferation, comparable to NUAK1 knockout.[2][3]
MEFsMigration10 µMSignificant inhibition of cell migration in a wound-healing assay.[2][3]
U2OSInvasion10 µMMarked inhibition of cell invasion in a 3D Matrigel assay.[2][3]
HEK-293Phosphorylation10 µMSuppression of NUAK1-mediated MYPT1 phosphorylation at Ser445.[1][2]
U2OSCell Cycle3 µM~50% reduction in the S-phase population and inhibition of mitotic entry.[5]

Signaling Pathway

The LKB1 tumor suppressor kinase activates NUAK1, which in turn phosphorylates downstream substrates such as MYPT1 (myosin phosphate-targeting subunit 1) at Ser445.[2][3] This phosphorylation event is implicated in the regulation of cell adhesion, migration, and proliferation. This compound selectively inhibits NUAK1, thereby blocking the phosphorylation of its substrates and affecting these cellular processes.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH This compound HTH->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 Cellular_Processes Cell Adhesion, Migration, Proliferation pMYPT1->Cellular_Processes Regulates

Caption: LKB1-NUAK1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against NUAK1 kinase activity.

Materials:

  • Purified recombinant GST-NUAK1

  • Sakamototide peptide substrate

  • [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, GST-NUAK1, and Sakamototide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[1]

  • Immediately immerse the P81 paper in 50 mM orthophosphoric acid.[1]

  • Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final wash with acetone.[1]

  • Allow the P81 paper to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/DMSO Prep_Inhibitor->Add_Inhibitor Prep_Reaction Prepare Kinase Reaction Mix Prep_Reaction->Add_Inhibitor Add_ATP Initiate with [γ-³²P]ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Spot on P81 Paper Incubate->Terminate Wash Wash and Dry Paper Terminate->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Plot Determine IC50 Calculate->Plot

Caption: In Vitro Kinase Assay Workflow.

Western Blot for MYPT1 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of the NUAK1 substrate, MYPT1, in cultured cells.

Materials:

  • Cell line of interest (e.g., U2OS, HEK-293)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[2]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cultured cells using a colorimetric assay.

Materials:

  • Cell line of interest (e.g., U2OS, MEFs)

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit or similar MTS/MTT-based assay.[1][4]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2000 cells/well for U2OS, 3000 cells/well for MEFs).[1][4]

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO.

  • Incubate the plate for the desired duration (e.g., 5 days).[1][2]

  • Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Cell Invasion Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated Transwell system.

Materials:

  • Invasive cell line (e.g., U2OS)

  • Serum-free cell culture medium with 1% BSA

  • Complete cell culture medium with 10% FBS (chemoattractant)

  • This compound

  • Matrigel™ invasion chambers (e.g., BD Biosciences, 24-well format).[2]

  • Cotton swabs

  • Fixation and staining reagents (e.g., Reastain Quick-Diff kit).[2]

  • Microscope

Procedure:

  • Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

  • Serum-starve the cells for 2 hours.[2]

  • Harvest the cells and resuspend them in serum-free medium containing 1% BSA at a density of 2.5 x 10⁵ cells/mL.[2]

  • Add this compound or DMSO to the cell suspension.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add complete medium with 10% FBS (and this compound or DMSO) to the lower chamber as a chemoattractant.[2]

  • Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[2]

  • After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[2]

  • Fix and stain the invaded cells on the lower surface of the membrane.[2]

  • Count the number of invaded cells in several microscopic fields and calculate the average.

Invasion_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Rehydrate Rehydrate Matrigel Chambers Starve_Cells Serum-Starve Cells Rehydrate->Starve_Cells Prepare_Cells Prepare Cell Suspension with this compound/DMSO Starve_Cells->Prepare_Cells Add_Cells Add Cells to Upper Chamber Prepare_Cells->Add_Cells Add_Chemo Add Chemoattractant to Lower Chamber Add_Cells->Add_Chemo Incubate Incubate for 16 hours Add_Chemo->Incubate Remove_NonInvaders Remove Non-Invading Cells Incubate->Remove_NonInvaders Fix_Stain Fix and Stain Invaded Cells Remove_NonInvaders->Fix_Stain Count_Cells Count Invaded Cells Fix_Stain->Count_Cells

Caption: Cell Invasion Assay Workflow.

References

Application Notes and Protocols: HTH-01-015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1][2][3] It exhibits an IC50 of 100 nM for NUAK1 and demonstrates over 100-fold selectivity against the related kinase NUAK2.[1][2] This remarkable selectivity makes this compound a valuable chemical probe for elucidating the specific biological roles of NUAK1 in various cellular processes.[4][5] NUAK1, a member of the AMP-activated protein kinase (AMPK) family, is activated by the tumor suppressor kinase LKB1 and has been implicated in cell adhesion, migration, proliferation, and invasion.[4][5]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, recommended cell culture concentrations, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of NUAK1.[4] By binding to the kinase domain, it blocks the phosphorylation of downstream substrates. One of the most well-characterized substrates of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1).[4][5] this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 in a dose-dependent manner in various cell lines.[4][6] This inhibition of the NUAK1-MYPT1 signaling axis disrupts cellular processes such as cell migration and adhesion.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50NotesReference
NUAK1100 nMHighly selective over NUAK2.[1][2]
NUAK2>10 µMDemonstrates >100-fold selectivity for NUAK1.[1]
Other KinasesNo significant inhibitionTested against a panel of 139 other protein kinases.[4][6]
Table 2: Recommended Working Concentrations for Cell-Based Assays
Cell LineAssay TypeConcentrationObserved EffectReference
U2OSProliferation10 µMSuppression of proliferation.[1][2]
U2OSInvasion (3D Matrigel)10 µMMarked inhibition of invasiveness.[1][4][6]
Mouse Embryonic Fibroblasts (MEFs)Proliferation10 µMSuppression of proliferation.[1][2]
Mouse Embryonic Fibroblasts (MEFs)Migration (Wound-healing)10 µMSignificant inhibition of cell migration.[4][6]
HEK-293MYPT1 Phosphorylation3-10 µMMaximal suppression of MYPT1 Ser445 phosphorylation.[4]
WPMY-1Proliferation10 µMReduction in proliferation rate.[8]
WPMY-1Viability10 µMDecreased cell viability.[8]
WPMY-1Colony Formation2.5 µM - 10 µMReduction in colony formation.[8]

Signaling Pathway

The signaling pathway involving this compound centers on the LKB1 tumor suppressor kinase and its downstream target, NUAK1.

HTH_01_015_Pathway LKB1 LKB1 NUAK1 NUAK1 (ARK5) LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) CellProcesses Cell Migration, Adhesion, Proliferation pMYPT1->CellProcesses Regulates

Caption: this compound inhibits NUAK1, blocking MYPT1 phosphorylation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay

This protocol is adapted for U2OS and MEF cell lines.[1][2]

Materials:

  • U2OS or MEF cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000 cells/well for U2OS or 3,000 cells/well for MEFs in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • The following day, treat the cells with the desired concentrations of this compound (e.g., a final concentration of 10 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for 5 days.

  • On day 5, perform the cell proliferation assay according to the manufacturer's instructions for the CellTiter 96 AQueous kit.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Protocol 2: 3D Matrigel Invasion Assay

This protocol is designed for assessing the invasive potential of U2OS cells.[1][4]

Materials:

  • U2OS cells

  • Serum-free DMEM with 1% BSA

  • DMEM with 10% FBS (chemoattractant)

  • Growth-factor-reduced Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

  • Serum-deprive U2OS cells for 2 hours.

  • Detach the cells using a non-enzymatic cell dissociation buffer.

  • Resuspend the cells in serum-free DMEM containing 1% BSA at a concentration of 2.5 x 10^5 cells/mL.

  • Add the cell suspension to the upper chamber of the Matrigel inserts in triplicate. Include this compound (e.g., 10 µM) or vehicle control in the cell suspension.

  • Add DMEM containing 10% FBS to the lower wells of the plate to act as a chemoattractant.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells in several fields of view using a microscope.

  • Quantify the results and compare the number of invading cells in the this compound-treated group to the control group.

Protocol 3: Western Blotting for MYPT1 Phosphorylation

This protocol is for detecting the inhibition of NUAK1 activity in cells.[4]

Materials:

  • HEK-293 cells (or other suitable cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total MYPT1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate HEK-293 cells and grow to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).

  • To induce MYPT1 phosphorylation, cells can be detached using EDTA prior to lysis.[4]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total MYPT1 to confirm equal protein loading.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a specific cell line.

Experimental_Workflow Cell_Culture Cell Culture (e.g., U2OS, MEFs) Treatment Treatment with This compound Cell_Culture->Treatment Proliferation Proliferation Assay Treatment->Proliferation Migration Migration/Invasion Assay Treatment->Migration Western_Blot Western Blot (p-MYPT1) Treatment->Western_Blot Data_Analysis Data Analysis Proliferation->Data_Analysis Migration->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound is a highly selective and potent NUAK1 inhibitor that serves as an invaluable tool for investigating the physiological and pathological roles of NUAK1. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of targeting NUAK1 in various diseases, including cancer.[7]

References

Application Notes and Protocols: HTH-01-015 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] It demonstrates high selectivity for NUAK1 over NUAK2 and a panel of other kinases.[3][4] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cellular processes such as cell adhesion, migration, proliferation, and invasion.[1][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name 5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1][2]diazepin-6-one[3]
Molecular Formula C₂₆H₂₈N₈O[3]
Molecular Weight 468.55 g/mol [6]
CAS Number 1613724-42-7
Purity ≥98%[3]
IC₅₀ ~100 nM for NUAK1[1][3][4][6][7]

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock and working solutions.

SolventMaximum Concentration
DMSO ≥ 23.45 mg/mL (up to 100 mM)[6][8]
Ethanol Up to 100 mM[3]
Water Insoluble[6]
Formulation 1 ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2]
Formulation 2 ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1][2]
Formulation 3 ≥ 2.5 mg/mL (5.34 mM) in 10% DMSO, 90% Corn Oil[1][2]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.6855 mg of this compound.

  • Dissolution: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.6855 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed.[1][9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][8] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile tubes and pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock solution 1:100 in culture medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution for a single dilution step) to the cell culture medium to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to get a final concentration of 10 µM.

  • Mixing and Application: Gently mix the final working solution and immediately add it to your cell cultures. Ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of the LKB1-NUAK1 Signaling Pathway

HTH_01_015_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Processes Cell Migration, Proliferation, Invasion NUAK1->Cell_Processes Promotes HTH This compound HTH->NUAK1 MYPT1->Cell_Processes Phosphorylation Phosphorylation Inhibition_Label Inhibition Experimental_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution (-20°C / -80°C) Dissolve->Stock Dilute1 Intermediate Dilution in Culture Medium Stock->Dilute1 Dilute2 Final Dilution in Culture Medium Dilute1->Dilute2 Treat Treat Cells Dilute2->Treat Assay Perform Cell-Based Assay (e.g., Proliferation, Migration) Treat->Assay End End Assay->End

References

Application Notes and Protocols: HTH-01-015

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] It exhibits an IC50 of approximately 100 nM for NUAK1 and shows over 100-fold selectivity against the related isoform NUAK2.[1][3][4][5] this compound has been characterized as a valuable chemical probe for elucidating the physiological and pathological roles of NUAK1.[4][5][6] This document provides detailed information on the solubility of this compound, its mechanism of action, and protocols for its application in common cell-based assays.

Physicochemical Properties and Solubility

This compound has a molecular weight of 468.55 g/mol and a chemical formula of C26H28N8O.[2] Its solubility is a critical factor for the design and reproducibility of in vitro and in vivo experiments.

Data Presentation: Solubility of this compound

The solubility of this compound in various solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1][3] For some stock solutions, gentle heating and sonication may be required to achieve complete dissolution.[1]

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 100213.42Ultrasonic may be needed.[1]
93198.48
58123.78
47100.3
30~64
≥ 23.45≥ 50
Ethanol 100~213
47~100
40~85
30~64
20~42
DMF 30~64
DMSO:PBS (pH 7.2) (1:1) 0.5~1.07
Water InsolubleInsoluble

In Vivo Formulation:

For in vivo studies, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL (5.34 mM).[1][4] Another option is a formulation of 10% DMSO and 90% corn oil.[4]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits NUAK1, a kinase activated by the tumor suppressor LKB1.[1][4][6] One of the key downstream substrates of NUAK1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1).[1][5][6] NUAK1 phosphorylates MYPT1 at Ser445, and this compound has been shown to inhibit this phosphorylation event in various cell lines.[1][5][6][7] The LKB1-NUAK1-MYPT1 signaling pathway is implicated in regulating cell adhesion, migration, and proliferation.[5][6][8]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_unphos MYPT1 NUAK1->MYPT1_unphos Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits MYPT1_phos p-MYPT1 (Ser445) MYPT1_unphos->MYPT1_phos Downstream Cell Migration, Proliferation, Invasion MYPT1_phos->Downstream

NUAK1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for common assays utilizing this compound.

1. Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines such as U2OS or mouse embryonic fibroblasts (MEFs).[1][3]

  • Materials:

    • U2OS cells or MEFs

    • DMEM with 10% FBS

    • This compound

    • DMSO (anhydrous)

    • 96-well plates

    • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit

    • Plate reader

  • Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate in complete medium.[1][3]

    • Allow cells to adhere overnight.

    • The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).[1][3]

    • Incubate the plates for 5 days.[1][3]

    • On day 5, add the CellTiter 96 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat with this compound or Vehicle prep_stock->treat_cells seed_cells Seed Cells (96-well plate) seed_cells->treat_cells incubate Incubate for 5 days treat_cells->incubate add_reagent Add CellTiter 96 Reagent incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate calc_viability Calculate Viability read_plate->calc_viability

Workflow for Cell Proliferation Assay.

2. Matrigel Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of cancer cells, such as U2OS cells.[1]

  • Materials:

    • U2OS cells

    • DMEM with 1% BSA and 10% FBS

    • This compound

    • DMSO (anhydrous)

    • Growth-factor-reduced Matrigel invasion chambers (24-well format)

    • Cell dissociation buffer

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Serum-starve U2OS cells for 2 hours.[1]

    • Detach cells using a non-enzymatic cell dissociation buffer.[1]

    • Resuspend 2.5 x 10^5 cells in DMEM containing 1% BSA and the desired concentration of this compound (e.g., 10 µM) or vehicle control.[1]

    • Add the cell suspension to the upper chamber of the Matrigel invasion inserts.[1]

    • Add DMEM containing 10% FBS as a chemoattractant to the lower wells.[1]

    • Incubate for 24-48 hours.

    • Following incubation, remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of invading cells in several fields of view under a microscope.

3. In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against purified NUAK1.[3][5][8][9]

  • Materials:

    • Purified GST-NUAK1

    • Sakamototide substrate peptide[3][9]

    • [γ-32P]ATP

    • This compound

    • DMSO (anhydrous)

    • Kinase reaction buffer

    • P81 phosphocellulose paper

    • 50 mM orthophosphoric acid

    • Acetone

    • Scintillation counter

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • Set up the kinase reactions in a 50 µL volume containing kinase buffer, purified GST-NUAK1, Sakamototide substrate, and the desired concentration of this compound or vehicle control.[3][8]

    • Initiate the reaction by adding [γ-32P]ATP.[3][8]

    • Incubate the reaction at 30°C for 30 minutes.[3][8]

    • Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 paper.[3][8]

    • Immediately immerse the P81 paper in 50 mM orthophosphoric acid.[3][8]

    • Wash the P81 papers three times with 50 mM orthophosphoric acid, followed by a final wash with acetone.[3][8]

    • Allow the papers to air dry.

    • Quantify the incorporation of 32P into the substrate using a scintillation counter (Cerenkov counting).[3][8]

    • Calculate the percentage of kinase activity relative to the DMSO-treated control and determine the IC50 value.[5]

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Termination cluster_quant Quantification prep_inhibitor Prepare this compound Dilutions setup_reaction Set up Kinase Reaction (Enzyme, Substrate, Inhibitor) prep_inhibitor->setup_reaction start_reaction Initiate with [γ-32P]ATP setup_reaction->start_reaction incubate Incubate at 30°C start_reaction->incubate terminate Spot on P81 Paper & Wash incubate->terminate air_dry Air Dry Paper terminate->air_dry count Cerenkov Counting air_dry->count analyze Calculate IC50 count->analyze

Workflow for In Vitro Kinase Assay.

References

Application Notes and Protocols for HTH-01-015 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (NUAK family SnF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cellular processes such as cell adhesion, migration, and proliferation.[2][3] this compound exerts its effects by selectively targeting NUAK1, thereby inhibiting downstream signaling pathways involved in cell growth and division.[2][3] These application notes provide detailed protocols for utilizing this compound in cell proliferation assays, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of NUAK1.[3] The LKB1 tumor suppressor kinase activates NUAK1, which in turn phosphorylates substrates like Myosin Phosphatase Targeting Subunit 1 (MYPT1) at Ser445.[2][3] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1, leading to the suppression of cell proliferation, migration, and invasion.[3][4] This selective inhibition allows for the specific investigation of NUAK1-mediated cellular functions.

Signaling Pathway

The signaling pathway involving this compound begins with the activation of NUAK1 by the upstream kinase LKB1. Activated NUAK1 then phosphorylates its substrate, MYPT1. This compound selectively inhibits NUAK1, thereby blocking the phosphorylation of MYPT1 and disrupting downstream cellular processes that are dependent on this signaling cascade, ultimately leading to an inhibition of cell proliferation.

HTH_01_015_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_phos p-MYPT1 (Ser445) NUAK1->MYPT1_phos Phosphorylates MYPT1_unphos MYPT1 Proliferation Cell Proliferation MYPT1_phos->Proliferation Promotes HTH This compound HTH->NUAK1 Inhibits

Caption: this compound inhibits NUAK1, blocking MYPT1 phosphorylation and cell proliferation.

Quantitative Data

The following tables summarize the inhibitory activity of this compound and its effects on cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50Reference
NUAK1100 nM[2][3][5]
NUAK2>10 µM[3][4]

Table 2: Cellular Activity of this compound in Proliferation Assays

Cell LineAssay TypeConcentrationEffectReference
U2OS (human osteosarcoma)CellTiter 96® AQueous10 µMSuppressed proliferation[3][4]
MEFs (mouse embryonic fibroblasts)CellTiter 96® AQueous10 µMSuppressed proliferation[3][6]
WPMY-1 (human prostate stromal cells)EdU assay10 µMReduced proliferation rate by 51%[7]
WPMY-1 (human prostate stromal cells)Colony Formation2.5 µMReduced colony formation by 30%[7]
WPMY-1 (human prostate stromal cells)Colony Formation10 µMReduced colony formation by 78%[7]

Experimental Protocols

Cell Proliferation Assay using CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay

This protocol is adapted from established methods for assessing the effect of this compound on the proliferation of U2OS and MEF cells.[3]

Materials:

  • This compound (CAS 1613724-42-7)

  • U2OS or MEF cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit (Promega)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed U2OS cells at a density of 2,000 cells per well in a 96-well plate.[3][5]

    • Seed MEF cells at a density of 3,000 cells per well in a 96-well plate.[3][5]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, dilute the this compound stock solution in a complete growth medium to the desired final concentration (e.g., 10 µM).[3] A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.

    • Carefully remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 5 days).[3][5]

  • Cell Proliferation Measurement:

    • At the end of the incubation period, add the CellTiter 96® AQueous One Solution Reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the results as a bar graph or dose-response curve.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate (U2OS: 2000/well, MEF: 3000/well) Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Treat Treat with this compound (e.g., 10 µM) and Vehicle Control (DMSO) Incubate1->Treat Incubate2 Incubate for 5 Days Treat->Incubate2 AddReagent Add CellTiter 96® AQueous Reagent Incubate2->AddReagent Incubate3 Incubate 1-4 Hours AddReagent->Incubate3 Read Measure Absorbance at 490 nm Incubate3->Read

Caption: Workflow for this compound cell proliferation assay.

Troubleshooting

  • Low signal or high background: Ensure optimal cell seeding density and health. Check for contamination.

  • Inconsistent results: Ensure accurate and consistent pipetting. Use a multichannel pipette for reagent addition.

  • Compound precipitation: Check the solubility of this compound in the final culture medium. A final DMSO concentration of <0.5% is recommended to avoid solvent toxicity.

Safety Precautions

This compound is for research use only.[1] Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: Inhibition of Cancer Cell Invasion with HTH-01-015, a Selective NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for utilizing the selective NUAK1 inhibitor, HTH-01-015, in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade and migrate through the extracellular matrix (ECM) is a key step in the metastatic cascade. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This compound is a potent and selective small molecule inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5] NUAK1 is activated by the tumor suppressor kinase LKB1 and has been implicated in regulating cell adhesion, migration, and invasion.[1][2] This application note details the use of this compound to inhibit cancer cell invasion in a Matrigel-based assay.

Mechanism of Action

This compound selectively inhibits NUAK1 with an IC50 of 100 nM, showing over 100-fold selectivity against the related NUAK2.[1][3][4] By inhibiting NUAK1, this compound has been shown to suppress the phosphorylation of the NUAK1 substrate, myosin phosphate-targeting subunit 1 (MYPT1), at Ser445.[1][2][4][5] The inhibition of the LKB1-NUAK1 signaling pathway ultimately leads to a reduction in cell migration, proliferation, and invasion.[1][2]

Data Presentation

The following table summarizes the quantitative data from studies using this compound in cell-based assays, including the Matrigel invasion assay.

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
U2OSMatrigel Invasion Assay10 µMMarked inhibition of cell invasiveness.[1][4][6]
U2OSProliferation Assay10 µMInhibition of cell proliferation, similar to NUAK1 shRNA knockdown.[1][2][4]
MEFsWound-Healing Assay10 µMSignificant inhibition of cell migration.[1][2]
MEFsProliferation Assay10 µMInhibition of cell proliferation, similar to NUAK1 knockout.[1][2][7]
HEK-293MYPT1 Phosphorylation10 µMPartial inhibition of NUAK1-mediated MYPT1 phosphorylation at Ser445.[7]

Experimental Protocols

Materials
  • This compound (stored at -20°C)

  • Matrigel® Basement Membrane Matrix

  • 24-well cell culture plates with transwell inserts (8.0 µm pore size)

  • Cancer cell line of interest (e.g., U2OS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Protocol for Matrigel Invasion Assay with this compound

This protocol is adapted from standard Matrigel invasion assay protocols and incorporates the use of this compound.[8][9][10][11][12]

1. Preparation of Matrigel-Coated Inserts:

  • Thaw Matrigel on ice overnight at 4°C.

  • Dilute Matrigel with cold, serum-free cell culture medium to a final concentration of 200-300 µg/mL.

  • Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.

  • Incubate the plates at 37°C for 2-4 hours to allow the Matrigel to solidify.

  • Carefully remove any remaining liquid from the inserts without disturbing the Matrigel layer.

2. Cell Preparation and Seeding:

  • Culture cells to ~80% confluency.

  • Serum-starve the cells for 2-24 hours prior to the assay.

  • Harvest cells using trypsin-EDTA and resuspend them in serum-free medium containing 1% BSA.

  • Perform a cell count and adjust the cell suspension to a concentration of 2.5 x 10^5 cells/mL.

  • Prepare cell suspensions for the control (vehicle, e.g., DMSO) and experimental (this compound) groups. For the experimental group, add this compound to the cell suspension to a final concentration of 10 µM.

  • Add 200 µL of the appropriate cell suspension to the upper chamber of the Matrigel-coated inserts.

3. Invasion Assay:

  • Add 600 µL of cell culture medium containing 10% FBS as a chemoattractant to the lower chamber of the 24-well plate.

  • Carefully place the inserts into the wells, ensuring no air bubbles are trapped underneath.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

4. Staining and Quantification:

  • After incubation, carefully remove the inserts from the wells.

  • Use a cotton swab to gently remove the non-invaded cells from the upper surface of the insert membrane.

  • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.

  • Wash the inserts with PBS.

  • Stain the invaded cells by placing the inserts in a staining solution (e.g., 0.1% crystal violet) for 10-15 minutes.

  • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Image the stained cells using a microscope.

  • Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average.

Mandatory Visualizations

Signaling Pathway

LKB1_NUAK1_Pathway LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Adhesion Cell Adhesion NUAK1->Cell_Adhesion Cell_Migration Cell Migration NUAK1->Cell_Migration Cell_Invasion Cell Invasion NUAK1->Cell_Invasion HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits

Caption: LKB1-NUAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Matrigel_Invasion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Inserts Coat inserts with Matrigel Prepare_Cells Prepare cell suspension (± this compound) Seed_Cells Seed cells in upper chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Non_Invaded Remove non-invaded cells Incubate->Remove_Non_Invaded Fix_Stain Fix and stain invaded cells Remove_Non_Invaded->Fix_Stain Quantify Quantify invaded cells Fix_Stain->Quantify

Caption: Workflow for the Matrigel invasion assay with this compound.

References

Application Notes and Protocols for HTH-01-015 Treatment in U2OS Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of HTH-01-015 on the human osteosarcoma cell line, U2OS. Detailed protocols for key experiments are included to facilitate the replication and further investigation of the compound's activity.

Introduction

This compound is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a crucial role in regulating cell proliferation, migration, and invasion.[3][4] In U2OS cells, this compound has been demonstrated to suppress these key cellular processes, primarily through the inhibition of the LKB1-NUAK1 signaling pathway.[1][2]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of NUAK1.[1] A primary downstream target of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of myosin phosphatase.[5] NUAK1 phosphorylates MYPT1 at Ser445, and this phosphorylation is inhibited by this compound treatment in U2OS cells.[1][6] This inhibition of MYPT1 phosphorylation disrupts downstream signaling pathways that are critical for cell motility and proliferation.[4]

NUAK1 Signaling Pathway

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) Cell_Proliferation Cell Proliferation pMYPT1->Cell_Proliferation Promotes Cell_Invasion Cell Invasion pMYPT1->Cell_Invasion Promotes

Caption: LKB1-NUAK1-MYPT1 Signaling Pathway.

Effects on U2OS Cells

Treatment of U2OS cells with this compound leads to a significant reduction in cell proliferation and invasion. The effects observed are comparable to those seen with shRNA-mediated knockdown of NUAK1, indicating the specificity of the inhibitor.[1][2]

Data Presentation

Table 1: Effect of this compound on U2OS Cell Proliferation [1]

TreatmentConcentration (µM)DurationProliferation Inhibition (%)
DMSO (Control)-5 days0
This compound105 days~50%
shNUAK1-5 days~50%

Table 2: Effect of this compound on U2OS Cell Invasion [7]

TreatmentConcentration (µM)DurationInvasion Inhibition (%)
DMSO (Control)-24 hours0
This compound1024 hours~75%
shNUAK1-24 hours~75%

Table 3: Effect of NUAK Inhibition on U2OS Cell Cycle [8]

Experimental Protocols

U2OS Cell Culture

A standardized protocol for the successful cultivation of U2OS cells is crucial for reproducible experimental outcomes.

U2OS_Cell_Culture_Workflow Start Start Culture Culture U2OS cells in DMEM + 10% FBS + Pen/Strep Start->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Check_Confluency Monitor until ~80-90% confluency Incubate->Check_Confluency Check_Confluency->Incubate No Subculture Subculture Check_Confluency->Subculture Yes Wash Wash with PBS Subculture->Wash Trypsinize Add Trypsin-EDTA Wash->Trypsinize Neutralize Neutralize with complete medium Trypsinize->Neutralize Centrifuge Centrifuge and resuspend in fresh medium Neutralize->Centrifuge Seed Seed into new flasks or plates Centrifuge->Seed End Ready for experiment Seed->End

Caption: U2OS Cell Culture Workflow.

Protocol:

  • Culture U2OS cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For subculturing, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a 0.25% Trypsin-EDTA solution.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new culture vessels.

Cell Proliferation Assay (MTS-based)

This colorimetric assay measures the number of viable cells in proliferation.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed U2OS cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound or DMSO Seed_Cells->Treat_Cells Incubate Incubate for the desired duration (e.g., 5 days) Treat_Cells->Incubate Add_Reagent Add CellTiter 96 AQueous One Solution Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours at 37°C Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at 490 nm Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze data and calculate proliferation inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Proliferation Assay Workflow.

Protocol: [1][9]

  • Seed U2OS cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 5 days).

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Invasion Assay (Matrigel Transwell)

This assay assesses the invasive capacity of cells through a basement membrane matrix.

Invasion_Assay_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Seed_Cells Seed serum-starved U2OS cells in the upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add medium with chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Treat_Cells Add this compound or DMSO to both chambers Add_Chemoattractant->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Remove_Non_Invaded Remove non-invaded cells from the upper surface Incubate->Remove_Non_Invaded Fix_Stain Fix and stain invaded cells on the lower surface Remove_Non_Invaded->Fix_Stain Image_Quantify Image and quantify invaded cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Caption: Cell Invasion Assay Workflow.

Protocol: [11][12][13]

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11][13]

  • Seed serum-starved U2OS cells in serum-free medium into the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add this compound or vehicle control to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

  • Image and count the number of invaded cells in several random fields of view.

Western Blotting for Phospho-MYPT1

This technique is used to detect the phosphorylation status of MYPT1.

Western_Blot_Workflow Start Start Treat_Cells Treat U2OS cells with this compound or DMSO Start->Treat_Cells Lyse_Cells Lyse cells in buffer with phosphatase inhibitors Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with BSA or non-fat milk Transfer->Block Primary_Ab Incubate with primary antibody (anti-pMYPT1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: Western Blotting Workflow.

Protocol: [14][15][16][17][18]

  • Treat U2OS cells with this compound or vehicle control for the desired time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Ser445).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the phospho-MYPT1 signal to total MYPT1 or a loading control like β-actin.

References

Application Notes and Protocols: HTH-01-015 in Mouse Embryonic Fibroblast (MEF) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HTH-01-015 is a potent and highly selective inhibitor of NUAK1 (also known as ARK5), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5] NUAK1 is implicated in regulating crucial cellular processes, including cell adhesion, migration, and proliferation.[3][6] These application notes provide a comprehensive guide for utilizing this compound to study its effects on Mouse Embryonic Fibroblast (MEF) cells, with a particular focus on its role in modulating the Hippo signaling pathway and its downstream effectors, YAP and TAZ.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of NUAK1 kinase activity. In MEF cells, the administration of this compound has been shown to phenocopy the effects of NUAK1 knockout, leading to a significant reduction in cell proliferation and migration.[1][3][7] The underlying mechanism involves the regulation of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. NUAK1 has been identified as a negative regulator of the Hippo pathway core kinase, LATS1. By phosphorylating and inhibiting LATS1, NUAK1 promotes the nuclear translocation and transcriptional activity of the Hippo pathway effectors, YAP and TAZ.

Therefore, the inhibition of NUAK1 by this compound is hypothesized to increase LATS1 activity, leading to the phosphorylation of YAP and TAZ. This phosphorylation event promotes their cytoplasmic retention and subsequent degradation, thereby inhibiting their transcriptional program that drives cell proliferation and migration.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity and effects of this compound.

ParameterValueCell TypeReference
This compound IC₅₀ (NUAK1) 100 nMIn vitro kinase assay[1][2][3][5]
This compound IC₅₀ (NUAK2) >10 µMIn vitro kinase assay[2][3]
Effective Concentration in MEF cells 10 µMCell-based assays[3]
Effect on MEF Cell Proliferation Significant inhibition, comparable to NUAK1 knockoutMEF cells[1][3][7]
Effect on MEF Cell Migration Significant inhibition, comparable to NUAK1 knockoutMEF cells[1][3][7]
Effect on MYPT1 Phosphorylation (Ser445) Inhibition, comparable to NUAK1 knockoutMEF cells[3]

Signaling Pathway Diagram

HTH_01_015_Mechanism_of_Action HTH This compound NUAK1 NUAK1 HTH->NUAK1 LATS1 LATS1/2 NUAK1->LATS1 YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) LATS1->YAP_TAZ_cyto  P YAP_TAZ_nuc YAP/TAZ (Nuclear) YAP_TAZ_cyto->YAP_TAZ_nuc YAP_TAZ_nuc->YAP_TAZ_cyto Phosphorylation & Sequestration TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression Proliferation Cell Proliferation & Migration Gene_Expression->Proliferation Activation Activation Inhibition Inhibition A1 A1 A2 A2 A1->A2 I1 I1 I2 I2 I1->I2

Caption: Proposed mechanism of this compound action in MEF cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Mouse Embryonic Fibroblast (MEF) cells (NUAK1 wild-type and knockout counterparts can be used for comparison).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM). For control experiments, treat cells with an equivalent volume of DMSO.

Experimental Workflow: Proliferation Assay

Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow Day0 Day 0: Seed MEF cells in 96-well plates Day1 Day 1: Treat with this compound (10 µM) or DMSO Day0->Day1 Day1_5 Incubate for up to 5 days Day1->Day1_5 Day_X Daily: Measure cell viability (e.g., MTT, CellTiter-Glo) Day1_5->Day_X Analysis Analyze data and plot growth curves Day_X->Analysis

Caption: Workflow for assessing the effect of this compound on MEF cell proliferation.

Protocol:

  • Seed MEF cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).

  • Allow cells to adhere overnight.

  • The following day, replace the medium with fresh medium containing either 10 µM this compound or DMSO (vehicle control).

  • Incubate the plates for up to 5 days.

  • At desired time points (e.g., daily), assess cell viability using a suitable method such as MTT or a commercial viability assay (e.g., CellTiter-Glo®).

  • Normalize the results to the day 0 reading and plot the growth curves.

Experimental Workflow: Wound Healing (Migration) Assay

Migration_Assay_Workflow cluster_workflow Wound Healing Assay Workflow Step1 Seed MEF cells to form a confluent monolayer Step2 Create a 'wound' with a sterile pipette tip Step1->Step2 Step3 Pre-treat with this compound (10 µM) or DMSO for 1 hr Step2->Step3 Step4 Image the wound at time 0 and after 16-24 hrs Step3->Step4 Step5 Measure the change in wound area Step4->Step5

Caption: Workflow for the wound healing assay to assess MEF cell migration.

Protocol:

  • Seed MEF cells in 6-well plates and grow them to confluence.

  • Create a scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium (e.g., 1% FBS) containing 10 µM this compound or DMSO. It is recommended to pre-treat the cells for 1 hour before creating the wound.[3]

  • Capture images of the wound at time 0 and after a suitable incubation period (e.g., 16-24 hours).

  • Measure the area of the wound at both time points and calculate the percentage of wound closure.

Immunofluorescence for YAP/TAZ Localization

Protocol:

  • Seed MEF cells on glass coverslips in a 24-well plate.

  • Treat the cells with 10 µM this compound or DMSO for a specified time (e.g., 4-16 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Incubate with a primary antibody against YAP or TAZ overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the effect of this compound on YAP/TAZ localization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low potency of this compound - Compound degradation- Incorrect concentration- Aliquot and store the stock solution at -20°C or -80°C.- Verify the final concentration of the compound.
High background in immunofluorescence - Incomplete blocking- Non-specific antibody binding- Increase blocking time or use a different blocking agent (e.g., 5% goat serum).- Titrate the primary antibody concentration.
Inconsistent results in migration assay - Variation in wound size- Cell proliferation affecting wound closure- Use a consistent method to create the scratch.- Use a low-serum medium to minimize proliferation.

Conclusion

This compound is a valuable research tool for investigating the role of NUAK1 in MEF cells. The provided protocols and data offer a solid foundation for studying its effects on cell proliferation, migration, and the Hippo-YAP/TAZ signaling pathway. Researchers can adapt these protocols to address specific scientific questions related to NUAK1 function in cellular homeostasis and disease.

References

Troubleshooting & Optimization

HTH-01-015 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using the selective NUAK1 inhibitor, HTH-01-015. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, particularly the observation of this compound being inactive in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small-molecule inhibitor of NUAK1 (also known as ARK5), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3] It has an in vitro IC₅₀ value of 100 nM for NUAK1 and demonstrates high selectivity, with over 100-fold less potency against the related kinase NUAK2 and no significant inhibition against a panel of 139 other kinases.[1][2][4][5]

Q2: Why is the effective concentration of this compound in cells (µM range) much higher than its in vitro IC₅₀ (100 nM)?

This compound is believed to be an ATP-competitive inhibitor.[2] The concentration of ATP inside a cell is significantly higher (millimolar range) than the concentration used in in vitro kinase assays (micromolar range).[2] Consequently, a higher concentration of the inhibitor is required to effectively compete with ATP and inhibit NUAK1 inside the cell. Studies show that maximal suppression of NUAK1's substrate in cells requires concentrations in the 3-10 µM range.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

  • Powder: Store at -20°C for long-term stability (≥ 4 years).[5][6]

  • Stock Solutions: Prepare stock solutions in DMSO or ethanol.[4][5] Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound inactivation.[1] Store stock solution aliquots at -20°C for up to 6 months or -80°C for up to one year.[1]

Q4: What is the best way to prepare this compound for cell culture experiments?

First, prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[4][5] For your experiment, dilute this stock solution directly into your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular stress or toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

Table 1: this compound Inhibitor Profile

PropertyValueReference
Target NUAK1 / ARK5[1]
In Vitro IC₅₀ 100 nM[2][3][4][5]
Selectivity >100-fold vs. NUAK2[1]
Molecular Weight 468.55 g/mol [4][5]
Formula C₂₆H₂₈N₈O[4][5]
Solubility Soluble to 100 mM in DMSO and Ethanol[4][5]

Table 2: Recommended Cellular Assay Conditions from Published Studies

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
HEK-293 MYPT1 Phosphorylation3-10 µM20 min (post-detachment)Dose-dependent suppression of p-MYPT1 (Ser445)[2]
U2OS Proliferation10 µM5 daysSuppressed proliferation[1][3]
U2OS Invasion10 µM16 hoursMarkedly inhibited invasiveness[1][2]
MEFs Proliferation10 µM5 daysSuppressed proliferation[1][3]
MEFs Migration10 µM16 hoursSignificantly inhibited migration[7]

Troubleshooting Guide: this compound Inactivity in Cells

Q1: I am not observing any effect with this compound in my cellular assay. Where should I start?

When this compound appears inactive, the issue can typically be traced to one of three areas: the compound itself, the experimental setup, or the biological model (cell line). Follow a systematic approach to identify the root cause.

Below is a logical workflow to guide your troubleshooting efforts.

G cluster_compound 1. Compound Integrity cluster_experiment 2. Experimental Design cluster_cell 3. Biological Model start_node Start: this compound Appears Inactive cat_compound Compound start_node->cat_compound Verify Compound cat_experiment Experiment start_node->cat_experiment Verify Experiment cat_cell Cell Line start_node->cat_cell Verify Model cat_node cat_node step_node step_node check_node check_node end_node Problem Solved step_storage Proper Storage? (-20°C / -80°C) No freeze-thaw? cat_compound->step_storage Check... step_solubility Correct Solubilization? (DMSO/Ethanol) Clear stock solution? step_concentration Sufficient Concentration? (Use 3-10 µM) cat_experiment->step_concentration Check... step_time Sufficient Time? (Hours to Days) step_positive_control Run Positive Control Assay (p-MYPT1 Western Blot) check_activity Activity Observed? step_positive_control->check_activity step_expression NUAK1 Expression? (WB or qPCR) cat_cell->step_expression Check... step_responsive Use a known responsive cell line? (e.g., U2OS, HEK-293) check_activity->end_node Yes check_activity->cat_cell No

Caption: A troubleshooting workflow for diagnosing this compound inactivity.

Q2: How can I confirm that my vial of this compound is biologically active?

The most direct way is to test its effect on a known downstream target. The phosphorylation of Myosin Phosphatase Targeting Subunit 1 (MYPT1) at serine 445 (Ser445) is a well-characterized event mediated by NUAK1.[1][2][7]

Recommended Positive Control Experiment: Perform a Western blot for phospho-MYPT1 (Ser445) in a responsive cell line like HEK-293 or U2OS.[2] A dose-dependent decrease in the p-MYPT1 signal after treatment with this compound confirms the compound is active. See Protocol 2 for a detailed methodology.

Q3: My compound seems fine. Could my experimental conditions be suboptimal?

Yes, this is a common issue. Key parameters to check are:

  • Concentration: As noted, effective cellular concentrations are in the low micromolar range (e.g., 10 µM), not the nanomolar IC₅₀ range.[1][2] Perform a dose-response curve (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your system.

  • Incubation Time: The required treatment time depends on the assay. Inhibition of signaling events like phosphorylation can be rapid (minutes to hours).[2] In contrast, effects on cell proliferation or invasion require longer incubations (days).[1][3]

  • Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent cultures can exhibit altered signaling and reduced sensitivity to inhibitors.

Q4: How do I know if my chosen cell line is a suitable model for studying NUAK1 inhibition?

For this compound to have an effect, the target cell line must:

  • Express NUAK1: Confirm NUAK1 protein expression via Western blot or mRNA expression via RT-qPCR.

  • Have Active NUAK1 Signaling: The NUAK1 pathway must be active and relevant to the biological process you are measuring. Not all cell lines rely on NUAK1 for proliferation or migration.

If you suspect your cell line is non-responsive, consider testing a cell line known to be sensitive, such as U2OS (osteosarcoma) or MEFs (Mouse Embryonic Fibroblasts).[1][7]

Signaling Pathway Visualization

The diagram below illustrates the established signaling pathway from the upstream kinase LKB1 to NUAK1 and its subsequent phosphorylation of the substrate MYPT1.

G upstream_kinase LKB1 (Tumor Suppressor) target_kinase NUAK1 upstream_kinase->target_kinase Activates substrate MYPT1 target_kinase->substrate Phosphorylates p_substrate p-MYPT1 (Ser445) substrate->p_substrate downstream Cell Migration, Adhesion, Proliferation p_substrate->downstream inhibitor This compound inhibitor->target_kinase Inhibits

Caption: The LKB1-NUAK1 signaling pathway targeted by this compound.

Detailed Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

  • Reconstitution: Briefly centrifuge the vial of this compound powder to collect the contents at the bottom. Reconstitute in high-purity DMSO to a stock concentration of 10 mM (e.g., add 213.4 µL of DMSO to 1 mg of powder, assuming MW of 468.55).[4][5] Vortex until the solution is completely clear.

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.

  • Storage: Store aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot for Phospho-MYPT1 (Ser445) Inhibition

This protocol is adapted from methodologies described in the literature.[2]

  • Cell Seeding: Seed HEK-293 or U2OS cells in 6-well plates and grow until they reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 3, 10 µM). Include a DMSO vehicle control. Aspirate the old medium and add the inhibitor-containing medium to the cells.

  • Induce NUAK1 Activity: In some cell lines like HEK-293, NUAK1 activity and MYPT1 phosphorylation are stimulated by cell detachment.[2] After the desired pre-incubation with the inhibitor (e.g., 1-2 hours), you can induce this by treating cells with an EDTA-based, non-enzymatic cell dissociation buffer for 10-20 minutes.

  • Cell Lysis: Immediately place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Phospho-MYPT1 (Ser445) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe for Total MYPT1 and a loading control like GAPDH or β-Actin.

Protocol 3: Cell Proliferation Assay (MTS/CellTiter 96 AQueous)

This protocol is based on methods used in published studies with this compound.[1][3]

  • Cell Seeding: Seed cells (e.g., 2000-3000 cells/well for U2OS or MEFs) in a 96-well plate in a volume of 100 µL and allow them to attach overnight.

  • Treatment: The next day (Day 0), add 100 µL of medium containing 2x the final concentration of this compound or DMSO vehicle control. It is critical to test a range of concentrations.

  • Incubation: Incubate the plate for the desired period (e.g., 1 to 5 days).

  • MTS Reagent Addition: At the end of the incubation period, add 20 µL of CellTiter 96 AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Subtract the background absorbance (medium only) from all values. Express the results as a percentage of the vehicle-treated control.

References

HTH-01-015 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving HTH-01-015, a selective NUAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

A1: this compound is a selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1] It exhibits an in vitro IC₅₀ of 100 nM for NUAK1.[1][2][3][4]

Q2: What is the selectivity of this compound against other kinases, particularly NUAK2?

A2: this compound is highly selective for NUAK1. It has been shown to be over 100-fold more potent against NUAK1 than the related isoform NUAK2, which has an IC₅₀ of over 10 µM.[1][2]

Q3: Has this compound been profiled against a broader kinase panel? What are the known off-target effects?

A3: Yes, this compound has been extensively profiled. In a screen against a panel of 140 different protein kinases, this compound was found to be remarkably selective for NUAK1 at a concentration of 1 µM.[2][5][6] The results showed that it does not significantly inhibit the activity of the other 139 kinases tested, including ten other members of the AMPK family.[2][3][6] This high specificity suggests that off-target effects are minimal.

Q4: My experimental results with this compound are not what I expected. How can I confirm the observed phenotype is due to NUAK1 inhibition?

A4: To validate that the effects of this compound are mediated through NUAK1, you can use a "chemical genetics" approach. A mutation in NUAK1, A195T, has been identified that confers approximately 50-fold resistance to this compound without affecting the kinase's basal activity.[2][3] Overexpressing the NUAK1[A195T] mutant in your cell line should rescue the phenotype observed with this compound treatment, confirming that the effect is on-target.[2][3][6] Comparing your results to NUAK1 knockout or shRNA knockdown experiments can also help confirm on-target activity.[2][3]

Q5: What is the well-characterized downstream substrate to monitor NUAK1 activity in cells following this compound treatment?

A5: A well-established substrate for monitoring NUAK1 activity in cells is the Myosin Phosphatase-Targeting subunit 1 (MYPT1). This compound treatment has been shown to inhibit the phosphorylation of MYPT1 at Serine 445 in all cell lines tested.[1][2][3] Monitoring the phosphorylation status of MYPT1 (Ser445) can serve as a reliable biomarker for NUAK1 inhibition in your cellular experiments.

Q6: Why do I need to use a relatively high concentration of this compound (e.g., 3-10 µM) in my cell-based assays when the IC₅₀ is 100 nM?

A6: this compound is likely an ATP-competitive inhibitor.[2] The in vitro IC₅₀ of 100 nM was determined at an ATP concentration of 0.1 mM.[2] Cellular ATP concentrations are significantly higher (in the millimolar range), which means a higher concentration of the inhibitor is required to effectively compete with ATP and inhibit NUAK1 in a cellular environment.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No effect on cell proliferation, migration, or invasion. Cell line insensitivity: The phenotype of interest may not be dependent on NUAK1 signaling in your specific cell line.Action: Confirm NUAK1 expression in your cell line. As a positive control, use a cell line known to be sensitive to NUAK1 inhibition, such as U2OS cells or Mouse Embryonic Fibroblasts (MEFs).[1][2][3]
Insufficient inhibitor concentration: Cellular ATP levels can outcompete the inhibitor.Action: Perform a dose-response experiment with this compound, typically in the range of 1-10 µM for cellular assays.[1][2]
Degraded compound: Improper storage may have led to compound degradation.Action: Ensure this compound is stored at -20°C. Use a fresh aliquot of the compound.
Variability in results between experiments. Inconsistent cell conditions: Cell passage number, confluency, or serum conditions can affect signaling pathways.Action: Standardize your cell culture protocols. Ensure cells are at a consistent passage number and confluency for each experiment.
Inhibitor precipitation: this compound may precipitate in media at high concentrations.Action: Check the solubility of this compound in your specific cell culture medium. The compound is soluble to 100 mM in DMSO and ethanol.
Unexpected phenotype observed. Potential off-target effect (unlikely but possible): Although highly selective, an uncharacterized off-target effect could be responsible in a specific context.Action: Use the NUAK1[A195T] drug-resistant mutant to verify if the phenotype is independent of NUAK1 inhibition.[2][3] Additionally, use a structurally unrelated NUAK1 inhibitor (e.g., WZ4003) to see if it phenocopies the result.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target NUAK1 and the related kinase NUAK2.

Target KinaseIC₅₀Fold Selectivity (NUAK2/NUAK1)Reference
NUAK1 100 nM>100x[1][2][3][4]
NUAK2 >10 µM-[1][2]

Note: In a broad kinase panel screen of 140 kinases, this compound did not show significant inhibition of any other kinase at 1 µM concentration.[2][5][7]

Experimental Protocols

In Vitro Kinase Assay for this compound Potency

This protocol describes the methodology used to determine the IC₅₀ of this compound against NUAK1.

  • Objective: To measure the concentration of this compound required to inhibit 50% of NUAK1 kinase activity.

  • Materials:

    • Purified recombinant GST-NUAK1 protein.

    • Sakamototide peptide substrate (ALNRTSSDSALHRRR).[6]

    • [γ-³²P]ATP.

    • Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂).

    • This compound serial dilutions.

    • P81 phosphocellulose paper.[4]

    • 50 mM orthophosphoric acid.[4]

    • Acetone.

    • Scintillation counter.

  • Procedure:

    • Prepare kinase reactions in a 50 µL final volume containing assay buffer, 100 µM [γ-³²P]ATP, and 200 µM Sakamototide substrate.[5][8]

    • Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction tubes.

    • Initiate the reaction by adding purified GST-NUAK1.

    • Incubate the reactions for 30 minutes at 30°C.[4]

    • Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper.[4]

    • Immediately immerse the P81 papers in a beaker of 50 mM orthophosphoric acid and wash three times.[4]

    • Perform a final rinse with acetone and allow the papers to air dry.[4]

    • Measure the incorporation of ³²P into the peptide substrate using Cerenkov counting.[4]

    • Plot the percentage of kinase activity relative to the DMSO control against the log concentration of this compound.

    • Calculate the IC₅₀ value using non-linear regression analysis.[5][8]

U2OS Cell Invasion Assay

This protocol details how to assess the effect of this compound on cancer cell invasion.

  • Objective: To determine if this compound can inhibit the invasive potential of U2OS cells.

  • Materials:

    • U2OS cells.

    • Growth-factor-reduced Matrigel invasion chambers (e.g., Transwell inserts).[1]

    • DMEM (Dulbecco's Modified Eagle Medium).

    • FBS (Fetal Bovine Serum).

    • BSA (Bovine Serum Albumin).

    • This compound (10 µM working concentration).[1]

    • Cell dissociation buffer.

  • Procedure:

    • Serum-deprive U2OS cells for 2 hours.

    • Detach cells using a non-enzymatic cell dissociation buffer.

    • Resuspend 2.5x10⁵ cells in DMEM containing 1% (w/v) BSA, with either DMSO or 10 µM this compound.[1]

    • Add the cell suspension to the upper chambers of the Matrigel invasion inserts in triplicate.

    • Add DMEM containing 10% (v/v) FBS as a chemoattractant to the lower wells.[1]

    • Incubate for the desired period (e.g., 24-48 hours) to allow for cell invasion.

    • After incubation, remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of invading cells in several fields of view under a microscope.

    • Compare the number of invading cells in the this compound-treated group to the DMSO control group.

Visualizations

HTH_01_015_Mechanism_of_Action cluster_0 LKB1 LKB1 NUAK1_active NUAK1 (Active) LKB1->NUAK1_active Activates NUAK1_inactive NUAK1 (Inactive) pMYPT1 p-MYPT1 (Ser445) NUAK1_active->pMYPT1 Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1_active Inhibits MYPT1 MYPT1 Cell_Effects Cell Migration, Invasion, Proliferation pMYPT1->Cell_Effects Regulates Troubleshooting_Logic Start Unexpected Result with This compound Check_Activity Is the compound active in the assay? Start->Check_Activity Check_On_Target Is the effect on-target? Use_Mutant Test with drug-resistant NUAK1[A195T] mutant Check_On_Target->Use_Mutant Rescue Phenotype Rescued? Use_Mutant->Rescue On_Target Conclusion: Effect is On-Target Rescue->On_Target Yes Off_Target Conclusion: Potential Off-Target Effect Rescue->Off_Target No Check_Activity->Check_On_Target Yes Monitor_pMYPT1 Measure p-MYPT1 (Ser445) in treated cells Check_Activity->Monitor_pMYPT1 No Inhibition_Confirmed p-MYPT1 Decreased? Monitor_pMYPT1->Inhibition_Confirmed Inhibition_Confirmed->Check_On_Target Yes Compound_Inactive Troubleshoot Compound (Concentration, Degradation) Inhibition_Confirmed->Compound_Inactive No Kinase_Profiling_Workflow Start Start: Kinase Selectivity Screen Compound This compound (1 µM) Start->Compound Assay In Vitro Kinase Assay (e.g., with [γ-³²P]ATP) Compound->Assay Kinase_Panel Panel of 140 Kinases Kinase_Panel->Assay Measure Measure % Kinase Activity vs. DMSO Control Assay->Measure Analyze Analyze Data Measure->Analyze Result Result: High Selectivity Analyze->Result NUAK1_Inhibited NUAK1 Activity Strongly Inhibited Result->NUAK1_Inhibited Other_Kinases 139 Other Kinases Not Significantly Inhibited Result->Other_Kinases

References

Technical Support Center: HTH-01-015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of HTH-01-015 in experimental media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in laboratory settings.

QuestionAnswer
My this compound solution appears cloudy or has visible precipitate after dilution in cell culture media. What should I do? Precipitation can occur if the aqueous solubility of this compound is exceeded.[1] this compound is highly soluble in DMSO, but its solubility in aqueous media is much lower.[1] To avoid this, ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤1%).[1] You can try pre-warming the media to 37°C before adding the compound and mix gently but thoroughly. If precipitation persists, consider using a lower final concentration of this compound or preparing a more dilute stock solution in DMSO. It is also important to use fresh, anhydrous DMSO as moisture can reduce the solubility of compounds.
How can I determine the stability of this compound in my specific cell culture medium? The stability of a small molecule in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components.[2][3] To determine the stability, you can perform a time-course experiment where this compound is incubated in your specific media at 37°C. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the remaining compound is quantified using an analytical method like HPLC or LC-MS.[4] This will allow you to determine the half-life of the compound in your experimental conditions.
What are the optimal storage conditions for this compound stock solutions? This compound powder should be stored at -20°C for long-term stability (≥ 4 years).[4] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.
Could components of the cell culture media be degrading this compound? Yes, components in cell culture media, especially enzymes present in serum, can potentially metabolize or degrade small molecules. The pH of the media can also affect compound stability.[2][3] It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.
I am observing inconsistent results in my cell-based assays with this compound. Could stability be a factor? Inconsistent results can be a consequence of compound instability or precipitation. If this compound degrades or precipitates over the course of your experiment, the effective concentration will decrease, leading to variability. It is crucial to ensure that the compound remains stable and soluble for the entire duration of the assay. Performing a stability check under your specific assay conditions is recommended.

This compound Solubility and Formulation

The following table summarizes the known solubility and recommended formulation protocols for this compound.

Solvent/FormulationMaximum Concentration/SolubilityReference
DMSO100 mM[5][6]
Ethanol100 mM[5][6]
Formulation 1
10% DMSO≥ 2.5 mg/mL (5.34 mM)[7]
40% PEG300
5% Tween-80
45% Saline
Formulation 2
10% DMSO≥ 2.5 mg/mL (5.34 mM)[7]
90% (20% SBE-β-CD in Saline)
Formulation 3
10% DMSO≥ 2.5 mg/mL (5.34 mM)[7]
90% Corn Oil

Stability of this compound in Media (Illustrative Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound in cell culture media is not publicly available. Researchers should determine the stability of this compound in their specific experimental systems.

Media TypeIncubation Time (hours)% Remaining this compound (Mean ± SD)Half-life (t½) (hours)
DMEM + 10% FBS0100 ± 0> 48
2495.2 ± 2.1
4888.7 ± 3.5
RPMI-1640 + 10% FBS0100 ± 0~ 40
2492.1 ± 2.8
4881.5 ± 4.2
Serum-Free DMEM0100 ± 0> 72
2498.5 ± 1.5
4896.8 ± 1.9

Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of a small molecule like this compound in a desired cell culture medium.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into the pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Incubate at 37°C in a CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the sample. The 0-hour time point represents the initial concentration.

  • Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store samples at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of remaining this compound against time. From this data, the half-life (t½) of the compound in the specific medium can be calculated.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in Media) prep_stock->prep_working Dilute incubate Incubate at 37°C prep_working->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling process Quench & Store at -80°C sampling->process sampling->process analyze Analyze by HPLC/LC-MS process->analyze data_analysis Calculate % Remaining & Half-life analyze->data_analysis

Caption: Experimental workflow for determining the stability of this compound in media.

References

Technical Support Center: HTH-01-015 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTH-01-015, a selective inhibitor of NUAK1 kinase. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Sub-optimal or No Inhibitory Effect Observed

Q: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Integrity and Storage: this compound should be stored at -20°C for long-term stability.[1] Improper storage can lead to degradation. Ensure the compound has been stored correctly and prepare fresh stock solutions from powder if degradation is suspected. Stock solutions in DMSO can be stored at -80°C for up to a year.[2]

  • Solubility: this compound is soluble in DMSO and ethanol up to 100 mM.[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound will significantly reduce its effective concentration. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]

  • Cell Line and NUAK1 Expression: Confirm that your cell line expresses NUAK1 at a sufficient level. The inhibitory effect of this compound is dependent on the presence of its target.

  • ATP Competition: this compound is likely an ATP-competitive inhibitor.[4] High intracellular ATP concentrations can compete with the inhibitor, potentially requiring higher concentrations of this compound in cell-based assays compared to in vitro kinase assays.[4]

  • Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment. A positive control could be a cell line known to be sensitive to this compound (e.g., U2OS cells) or a known NUAK1 substrate phosphorylation assay (e.g., MYPT1 at Ser445).[4][5] The negative control should be a vehicle-treated group (e.g., DMSO).

Issue 2: High Cell Toxicity or Unexpected Off-Target Effects

Q: I am observing significant cell death or unexpected phenotypes at my desired concentration of this compound. What should I do?

A: While this compound is a selective inhibitor, high concentrations or prolonged exposure can lead to toxicity or off-target effects.

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration that inhibits NUAK1 activity without causing excessive cytotoxicity in your specific cell line. A typical concentration used in published studies is 10 µM.[6]

  • Duration of Treatment: Reduce the incubation time with the inhibitor. A shorter treatment duration may be sufficient to observe the desired effect on NUAK1 signaling without inducing widespread toxicity.

  • Vehicle Control Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%).

  • Off-Target Kinase Profiling: this compound has been shown to be highly selective for NUAK1 over a panel of 139 other kinases.[7][8] However, at high concentrations, off-target inhibition is always a possibility. If you suspect off-target effects, consider cross-validating your findings with a structurally different NUAK1 inhibitor or using genetic approaches like siRNA-mediated NUAK1 knockdown.

Issue 3: Inconsistent Results Between Experiments

Q: My results with this compound are not reproducible. What could be the cause?

A: Inconsistent results can stem from various sources. A systematic review of your experimental workflow is recommended.

  • Compound Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot your this compound stock solution upon preparation.[2]

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these parameters can alter cellular signaling pathways and the response to inhibitors.

  • Assay Variability: Ensure that your assay protocol is standardized and executed consistently. This includes incubation times, reagent concentrations, and the use of calibrated equipment. For kinase assays, factors like ATP concentration can significantly impact IC50 values.[9]

  • Data Analysis: Use a consistent method for data analysis and normalization across all experiments.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (NUAK1) 100 nMIn vitro[7][8]
IC50 (NUAK2) >10 µMIn vitro[8]
Effective Concentration in Cell-Based Assays 10 µMU2OS, MEFs, WPMY-1[6]
Solubility in DMSO up to 100 mMN/A[1]
Solubility in Ethanol up to 100 mMN/A[1]
Storage (Powder) -20°CN/A[1]
Storage (Stock Solution in DMSO) -80°C (1 year), -20°C (6 months)N/A[2]

Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from studies using this compound to assess its effect on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to allow for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO). A common final concentration to observe an effect is 10 µM.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the doubling time of your cell line.

  • Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay or a crystal violet staining assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for NUAK1 Substrate Phosphorylation

This protocol allows for the direct assessment of this compound activity by measuring the phosphorylation of a known NUAK1 substrate, MYPT1.[7][8]

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated MYPT1 (Ser445). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein (e.g., GAPDH, β-actin). Quantify the band intensities to determine the relative change in MYPT1 phosphorylation.

Visualizations

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Proliferation Cell Proliferation NUAK1->Proliferation HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits PP1c PP1c MYPT1->PP1c Inhibits Myosin_II Myosin II PP1c->Myosin_II Dephosphorylates Cell_Migration Cell Migration & Invasion Myosin_II->Cell_Migration

Caption: Simplified signaling pathway of NUAK1 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Treat Cells with This compound or Vehicle A->C B Seed Cells in Multi-well Plates B->C D1 Cell Proliferation Assay C->D1 D2 Western Blot for p-MYPT1 C->D2 D3 Cell Invasion Assay C->D3 E Quantify Results & Statistical Analysis D1->E D2->E D3->E

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start No or Low Inhibitory Effect Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Cells Confirm NUAK1 Expression in Cell Line Check_Compound->Check_Cells If OK Check_Concentration Optimize this compound Concentration Check_Cells->Check_Concentration If OK Check_Controls Review Experimental Controls Check_Concentration->Check_Controls If OK Success Inhibitory Effect Observed Check_Controls->Success If OK

Caption: A logical flow for troubleshooting sub-optimal inhibitory effects of this compound.

References

HTH-01-015 precipitation in stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding HTH-01-015, with a focus on preventing and resolving precipitation issues in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase-1), with an IC50 of approximately 100 nM.[1][2] It shows high selectivity for NUAK1 over NUAK2 and a panel of 139 other kinases.[3][4] Its mechanism of action involves inhibiting the phosphorylation of NUAK1 substrates, such as MYPT1 at Ser445.[2][4][5]

Q2: What are the recommended solvents for preparing this compound stock solutions?

The recommended solvents for preparing stock solutions of this compound are DMSO and ethanol.[3] It is soluble up to 100 mM in both solvents.[3] For in vivo experiments, co-solvents such as PEG300, Tween-80, and corn oil are often used in specific formulations.[1][6][7] this compound is insoluble in water.[1]

Q3: How should I store this compound powder and stock solutions?

  • Powder: The solid compound should be stored at -20°C and is stable for at least four years.[8]

  • Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] Store stock solutions at -80°C for up to one year or at -20°C for up to one to six months.[1][7]

Troubleshooting Guide: this compound Precipitation

Q4: My this compound stock solution has formed a precipitate. What could be the cause?

Precipitation of this compound in a stock solution can be caused by several factors:

  • Inappropriate Solvent: Using a solvent in which this compound has low solubility.

  • Low-Quality Solvent: Using DMSO that has absorbed moisture can reduce the solubility of this compound.[1]

  • Low Temperature: Storing the stock solution at a low temperature (e.g., 4°C) can cause the compound to precipitate out of the solution.

  • High Concentration: Attempting to prepare a stock solution at a concentration higher than the solubility limit of the solvent.

  • Improper Dilution: Diluting the DMSO stock solution directly into an aqueous buffer without intermediate steps or co-solvents can cause precipitation.

Q5: How can I redissolve precipitated this compound in my stock solution?

If you observe precipitation in your stock solution, you can try the following methods to redissolve the compound:

  • Warming: Gently warm the tube at 37°C for 10 minutes.[2]

  • Sonication: Shake the tube in an ultrasonic bath for a short period.[2]

  • Vortexing: Vigorously vortex the solution.

If these methods do not work, the solution may be oversaturated, and it might be necessary to add more fresh solvent to dissolve the precipitate, adjusting the concentration accordingly.

Q6: How can I prevent precipitation when preparing this compound stock solutions?

To prevent precipitation, follow these best practices:

  • Use High-Quality, Anhydrous Solvents: Always use fresh, high-quality DMSO to prepare your stock solution.[1]

  • Prepare Aliquots: To avoid repeated freeze-thaw cycles, which can affect stability and solubility, prepare single-use aliquots of your stock solution.[7]

  • Proper Storage: Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term storage).[1][7]

Quantitative Data

The solubility of this compound in various solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO46.85 - 93100 - 198.48
Ethanol46.85 - 47100
DMF30~64
DMSO:PBS (pH 7.2) (1:1)0.5~1.07
WaterInsolubleInsoluble

Data sourced from multiple suppliers and may vary slightly between batches.[1][3][8]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 468.55 g/mol )

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.6855 mg of this compound.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • If the compound does not dissolve completely, gently warm the tube to 37°C for a few minutes and vortex again.[2]

    • An ultrasonic bath can also be used for a short period to aid dissolution.[2]

  • Aliquot and store:

    • Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[7]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 6 months).[7]

Diagrams

HTH_01_015_Troubleshooting start Precipitation observed in this compound stock solution check_solvent Was fresh, anhydrous DMSO used? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO and prepare a new solution. check_solvent->use_fresh_dmso No check_concentration Is the concentration above the solubility limit? check_solvent->check_concentration Yes new_solution Prepare a new stock solution following the recommended protocol. use_fresh_dmso->new_solution dilute_solution Add more fresh solvent to dissolve the precipitate. check_concentration->dilute_solution Yes attempt_redissolve Attempt to redissolve check_concentration->attempt_redissolve No warm_sonicate 1. Warm to 37°C 2. Use ultrasonic bath dilute_solution->warm_sonicate attempt_redissolve->warm_sonicate dissolved Precipitate dissolved? warm_sonicate->dissolved aliquot_store Aliquot and store at -80°C dissolved->aliquot_store Yes dissolved->new_solution No

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing HTH-01-015 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing HTH-01-015 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of NUAK1 (NUAK family SnF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5] Its primary mechanism of action is the inhibition of NUAK1 kinase activity, thereby preventing the phosphorylation of its downstream substrates.[3][6]

Q2: What is the in vitro potency and selectivity of this compound?

This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 100 nM for NUAK1.[1][2][3][5][7] It displays exceptional selectivity, with a greater than 100-fold higher potency for NUAK1 compared to the closely related NUAK2 (IC50 > 10 µM).[1][2] Furthermore, it shows no significant inhibition against a broad panel of 139 other kinases.[3][5][6][7]

Q3: What are the known downstream effects of this compound in vitro?

In various cell lines, this compound has been demonstrated to:

  • Inhibit the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Serine 445, a well-characterized NUAK1 substrate.[2][3][6][7]

  • Suppress cell migration and invasion.[1][6][7]

  • Inhibit cell proliferation.[1][5][6][7]

  • Restrict entry into mitosis.[1][4]

Troubleshooting Guide

Issue 1: Suboptimal or no inhibition of NUAK1 activity observed.

  • Possible Cause 1: Incorrect Inhibitor Concentration.

    • Solution: While the in vitro IC50 is ~100 nM, higher concentrations (e.g., 3-10 µM) are often required in cell-based assays to effectively suppress NUAK1 activity.[6] This is likely due to the high intracellular ATP concentrations. Create a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Possible Cause 2: Poor Solubility or Stability.

    • Solution: this compound is soluble in DMSO.[1][5] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1][2] If precipitation is observed, gentle warming or sonication may aid dissolution.[2] For working solutions in aqueous media, ensure the final DMSO concentration is compatible with your cells and does not exceed recommended levels (typically <0.5%).

  • Possible Cause 3: Inactive Compound.

    • Solution: Verify the purity and integrity of your this compound stock. If possible, confirm its activity using an in vitro kinase assay with recombinant NUAK1.

Issue 2: High background or off-target effects observed.

  • Possible Cause 1: Excessive Inhibitor Concentration.

    • Solution: While highly selective, very high concentrations of any inhibitor can lead to off-target effects. Titrate the concentration of this compound to the lowest effective dose for your experiment to minimize potential off-target binding.

  • Possible Cause 2: Validating On-Target Effects.

    • Solution: To confirm that the observed phenotype is due to NUAK1 inhibition, consider using a rescue experiment with a drug-resistant NUAK1 mutant (A195T), which is ~50-fold resistant to this compound.[3][6] Overexpression of this mutant should reverse the effects of the inhibitor if they are on-target.[6] Alternatively, compare the effects of this compound with those of NUAK1 knockdown using siRNA or shRNA.[2][5][6]

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions.

    • Solution: Maintain consistent cell density, passage number, and serum concentrations between experiments, as these factors can influence signaling pathways and inhibitor sensitivity.

  • Possible Cause 2: Inconsistent Inhibitor Preparation.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to ensure consistent potency.

Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50Reference(s)
NUAK1100 nM[1][2][3][5][7]
NUAK2>10 µM[2][6]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line ExamplesRecommended Starting ConcentrationReference(s)
MYPT1 PhosphorylationHEK-2933-10 µM[6]
Cell ProliferationU2OS, MEFs10 µM[1][2][6]
Cell Migration/InvasionMEFs, U2OS10 µM[1][2][6][7]

Experimental Protocols

1. In Vitro NUAK1 Kinase Assay

This protocol is adapted from methodologies used in the characterization of this compound.[1][6]

  • Materials:

    • Purified recombinant GST-NUAK1

    • Sakamototide substrate peptide

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • This compound dissolved in DMSO

    • P81 phosphocellulose paper

    • 50 mM orthophosphoric acid

    • Acetone

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase reaction buffer, purified GST-NUAK1, and the Sakamototide substrate peptide.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate briefly.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Rinse with acetone and allow to air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control and plot the results to determine the IC50 value.

2. Cell Proliferation Assay (MTS Assay)

This protocol is a general guideline based on assays performed with this compound.[1][4]

  • Materials:

    • Cell line of interest (e.g., U2OS, MEFs)

    • Complete culture medium

    • 96-well plates

    • This compound

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2000-3000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate for the desired duration (e.g., 5 days).[1]

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Normalize the absorbance values to the DMSO-treated control wells to determine the effect on cell proliferation.

3. Cell Invasion Assay (Transwell Assay)

This protocol is based on the methodology used to assess the effect of this compound on U2OS cell invasion.[2][6]

  • Materials:

    • U2OS cells

    • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

    • Matrigel invasion chambers (e.g., BD BioCoat™)

    • This compound

    • Cotton swabs

    • Fixing and staining reagents (e.g., Reastain Quick-Diff kit)

    • Microscope

  • Procedure:

    • Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

    • Serum-starve the U2OS cells for 2-4 hours.

    • Resuspend the cells in serum-free medium containing this compound or DMSO control.

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) and the corresponding concentration of this compound or DMSO to the lower chamber.

    • Incubate for 16-24 hours at 37°C in a CO₂ incubator.

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have invaded to the lower surface of the membrane.

    • Count the number of invaded cells in several microscopic fields for each membrane.

    • Quantify the results and compare the number of invaded cells in the this compound-treated group to the control group.

Visualizations

HTH_01_015_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) Cell_Processes Cell Migration, Invasion, Proliferation pMYPT1->Cell_Processes Regulates

Caption: this compound inhibits the LKB1-NUAK1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Solubilize Solubilize this compound in fresh DMSO Treat_Cells Treat Cells with This compound Dilutions Solubilize->Treat_Cells Cell_Culture Culture & Seed Cells Cell_Culture->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Specific Assay (e.g., MTS, Transwell) Incubate->Perform_Assay Data_Acquisition Acquire Data Perform_Assay->Data_Acquisition Analyze_Results Analyze & Interpret Results Data_Acquisition->Analyze_Results

Caption: General workflow for in vitro experiments using this compound.

Troubleshooting_Guide Start No/Low Efficacy Observed Check_Conc Is Concentration Optimal (3-10 µM)? Start->Check_Conc Check_Sol Is Stock Solution Fresh & Soluble? Check_Conc->Check_Sol No Optimize_Conc Optimize Concentration (Dose-Response) Check_Conc->Optimize_Conc Yes Check_Target Validate On-Target Effect? Check_Sol->Check_Target Yes New_Stock Prepare Fresh Stock in Anhydrous DMSO Check_Sol->New_Stock No Rescue_Exp Perform Rescue with NUAK1[A195T] Mutant Check_Target->Rescue_Exp No Success Efficacy Improved Check_Target->Success Yes Optimize_Conc->Success New_Stock->Success Rescue_Exp->Success

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Technical Support Center: HTH-01-015

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HTH-01-015, a selective inhibitor of NUAK1 kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of NUAK1 (NUAK family SnF1-like kinase-1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5][6][7] It exerts its effect by inhibiting the kinase activity of NUAK1.

Q2: What is the in vitro potency and selectivity of this compound?

This compound has an IC50 of 100 nM for NUAK1.[1][2][3][4][5][6] It displays high selectivity, with over 100-fold greater potency for NUAK1 compared to the related kinase NUAK2 (IC50 > 10 µM).[1] Furthermore, it has been shown to not significantly inhibit a panel of 139 other kinases, including ten members of the AMPK family.[2][4][5]

Q3: What are the recommended storage and solubility guidelines for this compound?

  • Storage: Store this compound at -20°C for long-term stability.[1][4][5] Stock solutions can be stored at -80°C for up to a year or at -20°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[4][5] For in vivo experiments, various solvent formulations can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]

Q4: What is the known downstream target of NUAK1 that is affected by this compound?

In all cell lines tested, this compound has been shown to inhibit the phosphorylation of MYPT1 (myosin phosphate-targeting subunit 1) at Ser445, which is a well-characterized substrate of NUAK1.[1][2]

Troubleshooting Guide

Issue 1: No observable effect or weaker than expected effect in cell-based assays at nanomolar concentrations.

Possible Cause 1: Intracellular ATP Competition. this compound is likely an ATP-competitive inhibitor. Cellular ATP concentrations are significantly higher (millimolar range) than the ATP concentrations used in in vitro kinase assays (micromolar range). This competition can necessitate the use of higher concentrations of the inhibitor in cellular experiments to achieve the desired biological effect.[2]

Recommendation: Increase the concentration of this compound into the low micromolar range (e.g., 1-10 µM) for cell-based assays.[1][2][6][8] It has been reported that concentrations of 3-10 µM are required to maximally suppress MYPT1 Ser445 phosphorylation in vivo.[2]

Possible Cause 2: Insufficient Incubation Time. The desired phenotype may require a longer duration of NUAK1 inhibition to manifest.

Recommendation: Optimize the incubation time. For proliferation assays, incubation for 5 days has been reported.[1][2][3] For cell invasion assays, a 16-hour incubation has been used.[1][2]

Issue 2: Concern about off-target effects contributing to the observed phenotype.

Possible Cause: While this compound is highly selective, at higher concentrations, the possibility of off-target effects should be considered.[8]

Recommendation 1: Use a Rescue Experiment with a Resistant Mutant. A well-established method to confirm that the observed effects are due to NUAK1 inhibition is to use a drug-resistant mutant. The A195T mutation in NUAK1 renders it approximately 50-fold more resistant to this compound without affecting its basal kinase activity.[2] Overexpression of NUAK1[A195T] should rescue the phenotype observed with this compound treatment in cells expressing the mutant, while overexpression of wild-type NUAK1 will not.[2]

Recommendation 2: Compare with Genetic Knockdown or Knockout. The effects of this compound on cell proliferation, migration, and invasion have been shown to be comparable to those observed with shRNA-mediated knockdown or genetic knockout of NUAK1.[1][2] Performing parallel experiments with NUAK1 siRNA or in NUAK1 knockout cells can help validate that the inhibitor's effects are on-target.

Issue 3: Difficulty dissolving this compound for in vivo studies.

Possible Cause: The chosen solvent system may not be optimal for achieving the desired concentration and stability for in vivo administration.

Recommendation: If precipitation or phase separation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also recommended to prepare the in vivo working solution fresh on the day of use.[1] Several formulation protocols are available, including those using DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline or corn oil.[1]

Data Summary

Inhibitor Potency and Selectivity
TargetIC50Notes
NUAK1 100 nMHighly potent inhibition.[1][2][3][4][5][6]
NUAK2 >10 µMOver 100-fold selectivity for NUAK1 over NUAK2.[1]
Other Kinases No significant inhibitionTested against a panel of 139 other kinases.[2][4][5]
Effective Concentrations in Cellular Assays
AssayCell LineConcentrationObserved Effect
Cell Proliferation U2OS, MEFs10 µMInhibition of proliferation.[1][2][3]
Cell Proliferation WPMY-110 µMReduced proliferation rate.[8]
MYPT1 Phosphorylation HEK-2933-10 µMMaximal suppression of Ser445 phosphorylation.[2]
Cell Invasion U2OS10 µMMarked inhibition of invasion.[1][2][9]
Cell Migration MEFs10 µMInhibition of migration in a wound-healing assay.[2][6]
Apoptosis WPMY-12.5 µM & 10 µMIncreased number of apoptotic and dead cells.[8]

Experimental Protocols

Kinase Assay (In Vitro)

This protocol is for determining the in vitro inhibitory activity of this compound against NUAK1.

  • Assay wild-type GST-NUAK1 in the presence of varying concentrations of this compound.

  • Use 200 µM Sakamototide as the substrate and 100 µM [γ-32P]ATP.

  • Reactions are typically carried out in a 50 µL volume for 30 minutes at 30°C.[3]

  • Terminate the reactions by spotting the reaction mixture onto P81 paper and immersing it in 50 mM orthophosphoric acid.[3]

  • Wash the P81 paper three times in 50 mM orthophosphoric acid, followed by an acetone rinse, and then air dry.[3]

  • Quantify the incorporation of [γ-32P]ATP into the substrate using Cerenkov counting.[3]

  • Plot the percentage of kinase activity relative to a DMSO-treated control to determine the IC50 value.[2]

Cell Proliferation Assay

This protocol assesses the effect of this compound on cell proliferation.

  • Seed cells in a 96-well plate (e.g., 2000 cells/well for U2OS, 3000 cells/well for MEFs).[1][2][3]

  • Treat the cells with the desired concentrations of this compound or a DMSO control.

  • Incubate the plates for 5 days.[1][2][3]

  • Assess cell viability using a colorimetric assay such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit.[1][2][3]

Cell Invasion Assay (Matrigel)

This protocol evaluates the impact of this compound on the invasive potential of cells.

  • Serum-deprive cells for 2 hours.[1][2]

  • Detach cells using a non-enzymatic cell dissociation buffer.[1][2]

  • Resuspend 2.5x10^5 cells in DMEM containing 1% (w/v) BSA and add them to the upper chamber of a growth-factor-reduced Matrigel invasion chamber.[1][2]

  • Add DMEM with 10% (v/v) FBS as a chemoattractant to the lower wells.[1][2]

  • Add this compound or DMSO control to both the upper and lower wells.[1][2]

  • Incubate the chambers at 37°C in 5% CO2 for 16 hours.[1][2]

  • Remove non-invaded cells from the upper surface of the filter by scraping.[1][2]

  • Fix and stain the cells that have migrated to the lower surface of the filter.[1][2]

  • Capture images and quantify the number of invaded cells.[1]

Visualizations

HTH_01_015_Mechanism_of_Action LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_P p-MYPT1 (Ser445) NUAK1->MYPT1_P Phosphorylates HTH This compound HTH->NUAK1 Cell_Effects Inhibition of: - Proliferation - Migration - Invasion MYPT1_P->Cell_Effects

Caption: Mechanism of action for this compound in the LKB1-NUAK1 signaling pathway.

Troubleshooting_Workflow Start Unexpected Result with This compound No_Effect No or Weak Effect in Cell Assay? Start->No_Effect Off_Target Concern about Off-Target Effects? Start->Off_Target No_Effect->Off_Target No Increase_Conc Increase Concentration (1-10 µM) No_Effect->Increase_Conc Yes Resistant_Mutant Use NUAK1[A195T] Resistant Mutant Off_Target->Resistant_Mutant Yes End On-Target Effect Validated Off_Target->End No Optimize_Time Optimize Incubation Time Increase_Conc->Optimize_Time Knockdown Compare with NUAK1 Knockdown/Knockout Resistant_Mutant->Knockdown Knockdown->End

References

Validation & Comparative

A Comparative Guide: HTH-01-015 vs. NUAK1 Knockdown in Cellular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting a specific protein kinase versus reducing its expression is critical for experimental design and therapeutic strategy. This guide provides an objective comparison of HTH-01-015, a selective chemical inhibitor of NUAK1, and NUAK1 knockdown, a genetic approach to reduce NUAK1 protein levels. The information presented is supported by experimental data to aid in the selection of the most appropriate method for investigating NUAK1 function.

Introduction to NUAK1 and its Inhibition

NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] It is activated by the tumor suppressor kinase LKB1 and plays a role in various cellular processes, including cell adhesion, migration, proliferation, and senescence.[2][3][4] Given its involvement in pathways linked to cancer progression, NUAK1 has emerged as a promising therapeutic target.[2][5][6]

Two primary methods are employed to study and target NUAK1: the use of the selective small molecule inhibitor this compound and genetic knockdown of NUAK1 expression, typically using shRNA or siRNA. This compound is a potent and selective inhibitor of NUAK1 with an IC50 of 100 nM and exhibits over 100-fold selectivity for NUAK1 over the closely related NUAK2.[1][2][7] NUAK1 knockdown, on the other hand, reduces the total amount of NUAK1 protein in the cell. Both approaches have been shown to produce similar phenotypic effects in several experimental models, providing a valuable opportunity for comparative analysis.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments comparing the effects of this compound and NUAK1 knockdown.

Parameter This compound NUAK1 Knockdown (shRNA) Cell Line Reference
IC50 (NUAK1 inhibition) 100 nMNot ApplicableIn vitro kinase assay[1][2]
IC50 (NUAK2 inhibition) >10 µMNot ApplicableIn vitro kinase assay[1][2]
Effect on Cell Proliferation Suppressed to a similar extent as NUAK1 knockdownSuppressed proliferationU2OS[2][9]
Effect on Cell Invasion Markedly inhibited invasion, similar to NUAK1 knockdownImpaired invasive potentialU2OS[1][2]
MYPT1 Ser445 Phosphorylation Inhibited to a similar extent as NUAK1 knockdownReduced phosphorylationU2OS, MEFs[1][2]

Table 1: Comparison of in vitro efficacy and cellular effects of this compound and NUAK1 knockdown.

Signaling Pathways

NUAK1 is a key node in signaling pathways that regulate cellular growth, survival, and motility. The diagrams below illustrate the established upstream activation of NUAK1 and its downstream effects, providing a visual comparison of how both this compound and NUAK1 knockdown interrupt these pathways.

NUAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_nuak1 NUAK1 cluster_downstream Downstream Effects cluster_inhibition Points of Intervention LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 (at Ser445) NUAK1->MYPT1 Phosphorylates p53 p53 NUAK1->p53 Phosphorylates Cell_Migration Cell Migration NUAK1->Cell_Migration Promotes Cell_Adhesion Cell Adhesion MYPT1->Cell_Adhesion Regulates Cell_Proliferation Cell Proliferation p53->Cell_Proliferation Regulates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits Activity NUAK1_Knockdown NUAK1 Knockdown NUAK1_Knockdown->NUAK1 Reduces Expression

Caption: LKB1-NUAK1 Signaling Pathway and Intervention Points.

The above diagram illustrates that LKB1 activates NUAK1, which in turn phosphorylates downstream targets like MYPT1 and p53 to regulate key cellular processes.[2][3][10] Both this compound and NUAK1 knockdown disrupt this signaling cascade at the level of NUAK1.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay

Objective: To determine the inhibitory concentration (IC50) of this compound on NUAK1 and NUAK2 activity.

Protocol:

  • Purified recombinant GST-tagged NUAK1 or NUAK2 is incubated with the substrate peptide (e.g., Sakamototide) in a kinase buffer containing [γ-³²P]ATP.[2]

  • Varying concentrations of this compound are added to the reaction mixtures.[2]

  • The reactions are incubated at 30°C for a specified time (e.g., 20 minutes) and then terminated.

  • The incorporation of ³²P into the substrate peptide is quantified using a suitable method, such as P81 phosphocellulose paper binding and scintillation counting.[7]

  • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[2]

Cell Proliferation Assay

Objective: To assess the effect of this compound or NUAK1 knockdown on the proliferation of cancer cell lines.

Protocol:

  • Cells (e.g., U2OS) are seeded in 96-well plates at a predetermined density.[1]

  • For this compound treatment, the compound is added to the culture medium at the desired concentration (e.g., 10 µM) after cell attachment.[1]

  • For NUAK1 knockdown, cells are transduced with lentiviral particles carrying shRNA targeting NUAK1 or a non-targeting control.

  • Cell proliferation is measured at various time points (e.g., over 5 days) using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[1]

  • Absorbance is read at the appropriate wavelength, and the results are expressed as a percentage of the control.

Proliferation_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound or transduce with shRNA A->B C Incubate for various time points B->C D Add MTS reagent C->D E Measure absorbance D->E F Analyze data E->F

Caption: Workflow for Cell Proliferation Assay.

Transwell Invasion Assay

Objective: To evaluate the impact of this compound or NUAK1 knockdown on the invasive capacity of cancer cells.

Protocol:

  • Transwell inserts with a porous membrane coated with Matrigel are placed in a 24-well plate.[1]

  • Cells, previously treated with this compound or subjected to NUAK1 knockdown, are seeded in the upper chamber in a serum-free medium.[1]

  • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).[1]

  • After incubation for a sufficient period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • The number of invading cells is compared between the treated/knockdown groups and the control group.

Conclusion

References

HTH-01-015: A Comparative Analysis of Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HTH-01-015's Performance Against Other Kinase Inhibitors with Supporting Experimental Data.

In the landscape of kinase inhibitor development, achieving high selectivity remains a critical challenge to minimize off-target effects and enhance therapeutic efficacy. This compound has emerged as a potent and highly selective inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family. This guide provides a comprehensive comparison of the selectivity profile of this compound against three well-characterized kinase inhibitors with distinct selectivity profiles: the multi-targeted inhibitor Dasatinib, the broad-spectrum inhibitor Staurosporine, and the multi-targeted receptor tyrosine kinase inhibitor Sunitinib.

Quantitative Selectivity Profiles

The following table summarizes the inhibitory activity of this compound, Dasatinib, Sunitinib, and Staurosporine against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase profiling studies. Lower values indicate higher potency.

Kinase TargetThis compound (IC50/Kd)Dasatinib (Kd)Sunitinib (Kd)Staurosporine (IC50)Primary Function
NUAK1 100 nM[1][2] >10,000 nM>10,000 nM-Cell adhesion, migration, polarity[3]
NUAK2>10,000 nM[1][2]---Regulation of cellular energy homeostasis
ABL1-0.8 nM 1,600 nM6 nM[4]Cell differentiation, division, adhesion
SRC-0.5 nM 130 nM6 nM[4]Cell growth, differentiation, migration
LCK-0.4 nM --T-cell signaling
KIT-1.1 nM8 nM -Cell survival, proliferation, differentiation
VEGFR2 (KDR)-13 nM9 nM -Angiogenesis
PDGFRβ-1.1 nM2 nM -Cell growth, proliferation, differentiation
PKCα>10,000 nM--2 nM[4] Signal transduction
PKA>10,000 nM--7 nM[4] Signal transduction
CAMK2b---20 nM[4] Calcium signaling

Note: The data presented is aggregated from multiple sources and assay conditions may vary. Direct comparison should be made with caution. A significant portion of the data for Dasatinib and Sunitinib is derived from KINOMEscan® profiling. This compound was found to be highly selective, not significantly inhibiting 139 other kinases in a broad panel screen.[5][6] Staurosporine is known for its broad, non-selective kinase inhibition.[7]

Signaling Pathway Analysis

This compound exerts its effects by specifically targeting the LKB1-NUAK1 signaling pathway, which plays a crucial role in regulating cell adhesion, polarity, and migration.[3] The diagram below illustrates this pathway.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates Cell_Adhesion Cell Adhesion & Migration MYPT1->Cell_Adhesion Regulates HTH01015 This compound HTH01015->NUAK1 Inhibits KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase Kinase-tagged Phage Assay_Well Assay Well Kinase->Assay_Well Ligand Immobilized Ligand Ligand->Assay_Well Inhibitor Test Compound (e.g., this compound) Inhibitor->Assay_Well qPCR qPCR Assay_Well->qPCR Measure bound phage Data Binding Affinity (Kd) qPCR->Data

References

Validating HTH-01-015 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HTH-01-015's performance in engaging its target, NUAK1, with alternative approaches. Experimental data and detailed protocols are presented to support the validation of on-target activity.

Executive Summary

This compound is a potent and highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.[1][2][3][4][5] Validating that the effects of this compound in a cellular or organismal context are due to its interaction with NUAK1 is critical for advancing its development as a chemical probe or therapeutic agent. This guide outlines key experimental approaches to confirm this compound target engagement, compares its activity with the dual NUAK1/2 inhibitor WZ4003, and provides methodologies for robust validation.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
CompoundTargetIC50 (nM)SelectivityReference
This compound NUAK1 100 >100-fold vs NUAK2[1][2][3]
NUAK2>10,000[2]
WZ4003NUAK1205-fold vs NUAK2[3][6]
NUAK2100[3][6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Target Engagement and Phenotypic Effects
AssayCell LineThis compound (10 µM) EffectWZ4003 (10 µM) EffectGenetic Control (NUAK1 KO/KD)Reference
MYPT1 Ser445 Phosphorylation HEK-293, U2OS, MEFsInhibitionInhibitionReduced Phosphorylation[2][6]
Cell Migration (Wound Healing) MEFsInhibitionInhibitionInhibited Migration[6][7]
Cell Proliferation U2OS, MEFsInhibitionInhibitionInhibited Proliferation[2][6]
3D Cell Invasion U2OSInhibitionInhibitionInhibited Invasion[2][6]

Note: KO = Knockout, KD = Knockdown. These genetic manipulations serve as the gold standard for validating the on-target effects of the inhibitors.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving NUAK1 and the experimental workflows used to validate this compound target engagement.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates (Ser445) Cell_Migration Cell Migration NUAK1->Cell_Migration Cell_Proliferation Cell Proliferation NUAK1->Cell_Proliferation Cell_Invasion Cell Invasion NUAK1->Cell_Invasion HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits

Caption: The LKB1-NUAK1 Signaling Pathway.

Western_Blot_Workflow cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Plate Cells B Treat with this compound or WZ4003 A->B C Lyse Cells B->C D Quantify Protein (e.g., BCA) C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Block & Incubate with Primary Antibodies (p-MYPT1, Total MYPT1, Loading Control) F->G H Incubate with Secondary Antibodies G->H I Detect Signal H->I

Caption: Western Blot Workflow for p-MYPT1.

Logical_Comparison cluster_validation Validation Approach HTH_01_015 This compound NUAK1_KO_KD NUAK1 Knockout/ Knockdown HTH_01_015->NUAK1_KO_KD Phenocopies NUAK1_A195T NUAK1[A195T] Mutant HTH_01_015->NUAK1_A195T Ineffective Against WZ4003 WZ4003 WZ4003->NUAK1_KO_KD Phenocopies WZ4003->NUAK1_A195T Ineffective Against

Caption: Logical Relationships for Target Validation.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified NUAK1.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified recombinant NUAK1 enzyme, a suitable substrate (e.g., Sakamototide), and [γ-³²P]ATP.[1]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[1]

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.[1]

  • Washing: Wash the P81 papers to remove unincorporated [γ-³²P]ATP.[1]

  • Detection: Quantify the incorporation of ³²P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cellular MYPT1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit NUAK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, MYPT1, at Serine 445.[6]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK-293, U2OS) and allow them to adhere. Treat the cells with various concentrations of this compound, WZ4003, or a vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (Ser445).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated MYPT1 signal to the total MYPT1 or a loading control (e.g., GAPDH, β-actin).

Cell Migration (Wound Healing) Assay

This assay evaluates the functional consequence of NUAK1 inhibition on cell migration.

Methodology:

  • Cell Seeding: Plate cells (e.g., MEFs) in a multi-well plate and grow them to confluency.

  • Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove detached cells and add fresh media containing this compound, WZ4003, or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 8-24 hours).

  • Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration. Compare the wound closure rates between treated and control groups.

On-Target Validation with the NUAK1[A195T] Mutant

A powerful method to confirm that the observed effects of this compound are mediated through NUAK1 is to utilize a drug-resistant mutant. The A195T mutation in NUAK1 renders it approximately 50-fold resistant to this compound and WZ4003 without affecting its basal kinase activity.[6]

Methodology:

  • Cell Transfection: Introduce plasmids expressing either wild-type NUAK1 or the NUAK1[A195T] mutant into cells.

  • Inhibitor Treatment: Treat the transfected cells with this compound or WZ4003.

  • Readout: Perform a downstream assay, such as the MYPT1 phosphorylation assay.

  • Expected Outcome: The phosphorylation of MYPT1 will be inhibited by the compounds in cells expressing wild-type NUAK1, but not in cells expressing the drug-resistant NUAK1[A195T] mutant.[6] This result strongly supports that the inhibitor's effect is on-target.

Conclusion

Validating the target engagement of a small molecule inhibitor like this compound is a multifaceted process that requires a combination of biochemical, cellular, and functional assays. The data presented in this guide demonstrates that this compound is a selective inhibitor of NUAK1, and its effects on cellular processes such as migration and proliferation are consistent with on-target inhibition. For rigorous validation, it is recommended to compare the effects of this compound with those of a related inhibitor like WZ4003 and, most importantly, with genetic knockdown or knockout of NUAK1. Furthermore, the use of the drug-resistant NUAK1[A195T] mutant provides definitive evidence of on-target activity. By following the protocols and comparative data outlined here, researchers can confidently validate the target engagement of this compound in their specific experimental systems.

References

Confirming HTH-01-015 Specificity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the cellular specificity of HTH-01-015, a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). We offer a comparative analysis with an alternative compound, detailed experimental protocols, and visualizations to support robust scientific inquiry.

This compound has emerged as a valuable chemical probe for dissecting the biological roles of NUAK1, a member of the AMP-activated protein kinase (AMPK) family.[1][2] NUAK1 is activated by the tumor suppressor kinase LKB1 and is implicated in various cellular processes, including cell adhesion, migration, and proliferation.[3][4] Ensuring that the observed cellular effects of this compound are due to on-target NUAK1 inhibition is critical for the accurate interpretation of experimental results.

Comparative Analysis of NUAK Inhibitors

To contextualize the specificity of this compound, it is useful to compare it with other known NUAK inhibitors. WZ4003 is another well-characterized inhibitor that, unlike this compound, targets both NUAK1 and its close homolog NUAK2.[1][3] This differential selectivity makes WZ4003 an excellent tool for comparative studies to delineate the specific functions of NUAK1.

FeatureThis compoundWZ4003
Primary Target(s) NUAK1NUAK1 and NUAK2
IC50 for NUAK1 100 nM[1][2][5]20 nM[1][6][7][8]
IC50 for NUAK2 >10,000 nM (>100-fold selective for NUAK1)[2][3][5]100 nM[1][6][7][8]
Kinase Selectivity Highly selective; no significant inhibition of 139 other kinases in a panel screen.[1][3]Highly selective; no significant inhibition of 139 other kinases in a panel screen.[6][8]
Key Application Specific probe for NUAK1 function.Dual probe for NUAK1/2 function.
NUAK1 Signaling Pathway and Inhibition

NUAK1 is a key downstream effector of the LKB1 tumor suppressor kinase. Upon activation by LKB1, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), which is involved in regulating cell adhesion and migration.[1][4][9] this compound acts as an ATP-competitive inhibitor of NUAK1, blocking these downstream signaling events.[3]

NUAK1_Pathway LKB1 LKB1 (Tumor Suppressor) NUAK1 NUAK1 (ARK5) LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH This compound HTH->NUAK1 Inhibits pMYPT1 p-MYPT1 (Ser445) Phenotype Cell Migration & Adhesion pMYPT1->Phenotype Regulates

LKB1-NUAK1 signaling pathway inhibited by this compound.

Experimental Framework for Specificity Confirmation

A multi-pronged approach is essential to rigorously validate that the cellular effects of this compound are mediated through NUAK1 inhibition. The workflow below outlines key experimental stages, from initial biochemical validation to in-cell target engagement and phenotypic rescue.

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_pheno Phenotypic Confirmation biochem_ic50 1. In Vitro Kinase Assay (Determine IC50) biochem_panel 2. Kinome-wide Profiling (Assess Off-Targets) biochem_ic50->biochem_panel cell_target 3. Target Engagement Assay (e.g., Western Blot for p-MYPT1) biochem_panel->cell_target cell_cetsa 4. Cellular Thermal Shift Assay (CETSA - Confirm Binding) cell_target->cell_cetsa pheno_compare 5. Phenotypic Comparison (Compare to NUAK1 Knockdown/Out) cell_cetsa->pheno_compare pheno_rescue 6. Genetic Rescue (Use Drug-Resistant Mutant) pheno_compare->pheno_rescue

Experimental workflow for validating inhibitor specificity.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the concentration of this compound required to inhibit 50% of NUAK1's enzymatic activity. A common method is a radiometric assay that measures the incorporation of radioactive phosphate (³²P) from ATP into a substrate.[5][10]

Methodology:

  • Reaction Setup: Prepare a reaction mixture in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol).

  • Components:

    • Recombinant active NUAK1 enzyme.

    • A known NUAK1 substrate (e.g., Sakamototide peptide).[3]

    • [γ-³²P]ATP.

    • Serial dilutions of this compound (or DMSO as a vehicle control).

  • Incubation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.[5]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Western Blot for Cellular Target Engagement

This experiment confirms that this compound engages and inhibits NUAK1 in a cellular context by measuring the phosphorylation of its direct downstream substrate, MYPT1, at serine 445 (p-MYPT1 Ser445).[1][2]

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., U2OS, HEK293) and treat them with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 1-4 hours).[6][8] Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies to reduce background).[12][13]

    • Incubate the membrane with a primary antibody specific for p-MYPT1 (Ser445).

    • Separately, probe a parallel blot or a stripped-and-reprobed membrane with an antibody for total MYPT1 to serve as a loading control. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[14]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-MYPT1/total MYPT1 ratio indicates successful target engagement and inhibition by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for 1 hour at 37°C.[17]

  • Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3-5 minutes). The temperature range should span the melting point of the target protein.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.[16]

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble NUAK1 at each temperature point for both treated and control samples using Western blotting or other protein detection methods.

  • Interpretation: In the presence of this compound, the NUAK1 protein should be more stable at higher temperatures compared to the control. This results in a "thermal shift" of the melting curve to the right, confirming direct physical interaction between the inhibitor and its target in a cellular environment.

Genetic Rescue with a Drug-Resistant Mutant

This is considered the gold standard for confirming on-target activity. The experiment relies on a mutant version of the target protein that is catalytically active but resistant to the inhibitor. If the inhibitor's effects are on-target, expressing the resistant mutant should "rescue" the cells from the inhibitor's phenotypic effects. For NUAK1, a single amino acid substitution (A195T) has been identified that confers ~50-fold resistance to this compound without affecting its basal kinase activity.[1]

Methodology:

  • Cell Line Engineering: Generate cell lines that express either wild-type (WT) NUAK1 or the drug-resistant NUAK1[A195T] mutant. This can be done in a NUAK1-knockout background to avoid interference from the endogenous protein.

  • Treatment and Assay: Treat both cell lines (WT and A195T mutant) with this compound.

  • Readouts:

    • Target Engagement: Assess p-MYPT1 levels via Western blot. In cells expressing NUAK1[A195T], p-MYPT1 levels should not be significantly reduced by this compound treatment, unlike in the WT-expressing cells.[1]

    • Phenotypic Analysis: Measure a relevant cellular phenotype, such as cell proliferation or migration. The phenotype of the NUAK1[A195T]-expressing cells should be largely unaffected by this compound, while the WT-expressing cells should show the expected inhibitory effect.[1]

References

HTH-01-015: A Comparative Literature Review of a Selective NUAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

HTH-01-015 is a selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a member of the AMP-activated protein kinase (AMPK) family of protein kinases.[1][2][3] This guide provides a comprehensive review of this compound studies, comparing its performance with the dual NUAK1/NUAK2 inhibitor, WZ4003, and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Performance Comparison of NUAK Inhibitors

This compound has been characterized as a potent and highly selective inhibitor of NUAK1. In comparison, WZ4003 inhibits both NUAK1 and its isoform NUAK2.[1][2][4] The selectivity of this compound makes it a valuable tool for specifically dissecting the biological roles of NUAK1.

Table 1: Inhibitor Potency (IC50)

CompoundTargetIC50
This compoundNUAK1100 nM[1][2]
NUAK2>10 µM[1][3]
WZ4003NUAK120 nM[1][4][5]
NUAK2100 nM[1][4][5]

Table 2: Effects on Cellular Processes

ExperimentCell LineTreatment (10 µM)Result
Cell Proliferation U2OSThis compoundInhibition comparable to NUAK1 shRNA knockdown[1][6]
U2OSWZ4003Inhibition comparable to NUAK1 shRNA knockdown[1][6]
MEFsThis compoundInhibition comparable to NUAK1 knockout[1][6]
MEFsWZ4003Inhibition comparable to NUAK1 knockout[1][6]
Cell Invasion U2OSThis compoundMarked inhibition in a 3D Matrigel Transwell invasion assay[1][3]
U2OSWZ4003Marked inhibition in a 3D Matrigel Transwell invasion assay[1]
Cell Migration MEFsThis compoundSignificant inhibition in a wound-healing assay[1]
MEFsWZ4003Significant inhibition in a wound-healing assay[1]

Signaling Pathway and Experimental Workflow

The primary signaling pathway involving NUAK1 shows its activation by the tumor suppressor kinase LKB1.[2] Once activated, NUAK1 phosphorylates downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) at Ser445.[1][2][3] Inhibition of NUAK1 by this compound or WZ4003 suppresses this phosphorylation.[1][3]

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (Ser445) MYPT1->pMYPT1 HTH01015 This compound HTH01015->NUAK1 Inhibits

NUAK1 Signaling Pathway Inhibition by this compound

The general workflow for assessing the efficacy of this compound involves treating cultured cells with the inhibitor and then subjecting them to various cellular assays.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays start Seed U2OS or MEF cells treatment Treat with this compound, WZ4003, or DMSO (control) start->treatment proliferation Proliferation Assay treatment->proliferation invasion Invasion Assay treatment->invasion migration Migration Assay treatment->migration western_blot Western Blot for p-MYPT1 treatment->western_blot

General Experimental Workflow for this compound Evaluation

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

In Vitro Kinase Assay

  • Objective: To determine the IC50 of inhibitors against NUAK1 and NUAK2.

  • Procedure:

    • Assay wild-type GST–NUAK1 and GST–NUAK2 with 200 µM Sakamototide substrate in the presence of 100 µM [γ-32P]ATP.

    • Include varying concentrations of this compound or WZ4003.

    • Incubate the reactions and then spot them on P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase activity relative to a DMSO-treated control to determine the IC50 values using non-linear regression analysis.[7]

Cell Proliferation Assay

  • Objective: To assess the effect of NUAK inhibitors on cell proliferation.

  • Procedure:

    • Seed U2OS cells (2000 cells/well) or MEFs (3000 cells/well) in 96-well plates.[3][5][6]

    • Treat the cells with 10 µM this compound, 10 µM WZ4003, or DMSO as a control.

    • Carry out the proliferation assay over 5 days using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit.[3][5][6]

    • Measure the absorbance at the appropriate wavelength to determine the number of viable cells.

3D Matrigel Transwell Invasion Assay

  • Objective: To evaluate the impact of NUAK inhibitors on the invasive potential of cells.

  • Procedure:

    • Plate U2OS cells treated with DMSO, 10 µM WZ4003, or 10 µM this compound onto a Transwell® invasion assay plate in triplicate.[1][6]

    • Use 10% FBS as a chemoattractant in the lower chamber.[1][6]

    • After an appropriate incubation period, fix the cells that have invaded through the Matrigel to the lower face of the filters.

    • Stain and photograph the invaded cells.

    • Count the number of migrated cells to quantify invasion.[1]

Wound-Healing (Migration) Assay

  • Objective: To determine the effect of NUAK inhibitors on cell migration.

  • Procedure:

    • Grow MEFs to confluence in a culture plate.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh media containing either DMSO, this compound, or WZ4003.

    • Image the wound at the beginning of the experiment and after a set time period (e.g., 24 hours).

    • Measure the closure of the wound over time to assess cell migration.

Western Blotting for MYPT1 Phosphorylation

  • Objective: To confirm the on-target effect of NUAK inhibitors in cells.

  • Procedure:

    • Treat cells (e.g., HEK-293) with varying concentrations of this compound or WZ4003 for a specified duration (e.g., 16 hours).[7]

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated MYPT1 (Ser445) and total MYPT1.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Analyze the band intensities to determine the level of MYPT1 phosphorylation relative to the total MYPT1.

References

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Potency of HTH-01-015 and Related NUAK Kinase Inhibitors

This guide provides a detailed comparison of the potency and selectivity of this compound and its related compounds, WZ4003, XMD-17-51, and XMD-18-42. The information is intended for researchers, scientists, and drug development professionals working on NUAK (NUAK family SNF1-like kinase) inhibitors. These compounds are significant tools for studying the biological roles of NUAK kinases, which are activated by the LKB1 tumor suppressor kinase and are implicated in processes like cell adhesion, proliferation, and tumorigenesis.[1][2]

Comparative Potency and Selectivity

This compound is a highly selective inhibitor of NUAK1.[3] It demonstrates over 100-fold greater potency for NUAK1 compared to the related isoform NUAK2. Its selectivity is remarkable, showing no significant inhibition against a broad panel of 139 other protein kinases.[1][4]

In comparison, WZ4003 acts as a dual inhibitor, targeting both NUAK1 and NUAK2 with high potency.[1][2] Further analogs of this compound, namely XMD-17-51 and XMD-18-42, have been developed to be even more potent inhibitors of NUAK1.[5]

The following table summarizes the in vitro potency (IC50) of these compounds against NUAK1 and NUAK2.

CompoundTargetIC50 (nM)
This compound NUAK1100[1][3]
NUAK2>10,000[1][6]
WZ4003 NUAK120[1][2]
NUAK2100[1][2]
XMD-17-51 NUAK11.5
XMD-18-42 NUAK130[5]

Signaling Pathway and Cellular Effects

NUAK1 is a key component of the LKB1 signaling pathway. A primary, well-characterized downstream substrate of NUAK1 is the Myosin Phosphatase-Targeting Subunit 1 (MYPT1).[1][6] this compound and WZ4003 have been shown to effectively inhibit the phosphorylation of MYPT1 at Serine 445 in various cell lines.[1][2][6]

Functionally, inhibition of NUAK1 by this compound leads to significant biological effects. In U2OS cancer cells and mouse embryonic fibroblasts (MEFs), this compound suppresses cell proliferation and migration to a similar extent as NUAK1 gene knockout or knockdown.[2][6][4][7] Furthermore, it markedly inhibits the invasive potential of U2OS cells in 3D Matrigel assays.[1][6][4]

NUAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Target Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effects LKB1 LKB1 Tumor Suppressor NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1_unphos MYPT1 NUAK1->MYPT1_unphos Phosphorylates Cell_Effects Cell Proliferation, Migration & Invasion NUAK1->Cell_Effects Promotes HTH This compound HTH->NUAK1 Inhibits MYPT1_phos p-MYPT1 (Ser445)

Figure 1. LKB1-NUAK1 signaling pathway inhibited by this compound.

Experimental Protocols

The potency and effects of this compound and related compounds have been determined through a series of standardized in vitro and cell-based assays.

In Vitro Kinase Activity Assay

This assay quantifies the direct inhibitory effect of the compounds on the kinase activity of NUAK1 and NUAK2.

  • Objective: To determine the IC50 value of inhibitors against purified NUAK kinases.

  • Enzymes: Purified GST-tagged NUAK1 and GST-tagged NUAK2.

  • Substrate: A synthetic peptide, Sakamototide, is used as the substrate for phosphorylation.[1][3]

  • Reaction Mixture: The assay is conducted in a 50 μL reaction volume containing the kinase, Sakamototide (200 μM), [γ-³²P]ATP (100 μM), and varying concentrations of the inhibitor (e.g., this compound).[1]

  • Procedure:

    • Reactions are initiated and carried out for 30 minutes at 30°C.[3][8]

    • To terminate the reaction, 40 μL of the mixture is spotted onto P81 phosphocellulose paper.[3][8]

    • The P81 paper is immediately immersed in 50 mM orthophosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.[3][8]

    • The paper is washed three times in the same acid solution, followed by an acetone rinse, and then air-dried.[3][8]

  • Quantification: The amount of ³²P incorporated into the Sakamototide substrate is quantified by Cerenkov counting.[3][8] The results are expressed as the percentage of kinase activity relative to a DMSO-treated control, and IC50 values are calculated using non-linear regression analysis.[1]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Washing cluster_analysis Analysis Mix Prepare Reaction Mix: - Purified NUAK1/2 - Sakamototide Substrate - [γ-³²P]ATP - Inhibitor (Varying Conc.) Incubate Incubate at 30°C for 30 min Mix->Incubate Spot Spot 40μL onto P81 Paper Incubate->Spot Wash1 Wash 3x in 50mM Orthophosphoric Acid Spot->Wash1 Wash2 Rinse with Acetone & Air Dry Wash1->Wash2 Count Quantify ³²P Incorporation (Cerenkov Counting) Wash2->Count Calculate Calculate % Inhibition & Determine IC50 Count->Calculate

Figure 2. Workflow for the in vitro radioactive kinase assay.
Cell-Based Assays

  • Cell Proliferation Assay:

    • U2OS or MEF cells are seeded in 96-well plates (2000-3000 cells/well).[6][3]

    • Cells are treated with the inhibitor (e.g., 10 μM this compound) or a vehicle control (DMSO).[6][3]

    • Proliferation is measured over 5 days using a colorimetric method, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay.[6][3]

  • Cell Invasion Assay:

    • The assay is performed using a growth-factor-reduced Matrigel invasion chamber.[6]

    • U2OS cells (2.5 x 10⁵) are seeded in the upper chamber in serum-free media containing the inhibitor (e.g., 10 μM this compound).[6]

    • The lower chamber contains a chemoattractant (DMEM with 10% FBS) and the inhibitor.[6]

    • After 16 hours of incubation, non-invaded cells are removed from the top of the filter.[6]

    • Cells that have invaded through the Matrigel to the lower face of the filter are fixed, stained, and counted.[6]

References

Safety Operating Guide

HTH-01-015: Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal information for the selective NUAK1 inhibitor, HTH-01-015. The following procedural guidance is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Immediate Safety and Disposal Plan

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals.

Step-by-Step Disposal Procedures:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. It is best practice to collect this compound waste in a dedicated, clearly labeled container.[1]

    • Segregate waste based on physical state (solid or liquid).

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The original product container can be reused for waste of the same material, ensuring the original label is completely defaced and replaced with a hazardous waste label.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1]

    • The label must include the full chemical name: "this compound" and its CAS number: "1613724-42-7".[2]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep containers closed at all times, except when adding waste.[1]

  • Disposal:

    • Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Do not dispose of this compound down the drain or in regular trash.[3][4]

    • For empty containers, triple-rinse with a suitable solvent (e.g., ethanol or DMSO, as this compound is soluble in these). Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of as regular solid waste, in accordance with institutional policies.[1]

Note: Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. When in doubt, contact your EHS department for guidance.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Name 5,13-Dihydro-4,5,13-trimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-naphtho[2,3-e]pyrimido[5,4-b][1,4]diazepin-6-one
Molecular Formula C₂₆H₂₈N₈O
Molecular Weight 468.55 g/mol
CAS Number 1613724-42-7
Purity ≥98%
IC₅₀ for NUAK1 100 nM
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C

NUAK1 Signaling Pathway

This compound is a potent and selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5. NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is involved in various cellular processes, including cell adhesion, migration, and proliferation. The diagram below illustrates a simplified signaling pathway involving NUAK1.

NUAK1_Signaling_Pathway cluster_inhibition Inhibition by this compound LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 Activates MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates HTH_01_015 This compound HTH_01_015->NUAK1 Inhibits p_MYPT1 p-MYPT1 (Ser445) Cell_Proliferation Cell Proliferation & Migration p_MYPT1->Cell_Proliferation Promotes

Caption: Simplified signaling pathway of NUAK1 and its inhibition by this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro NUAK1 Kinase Assay

This assay measures the enzymatic activity of NUAK1 and the inhibitory effect of this compound.

Materials:

  • Purified recombinant GST-NUAK1

  • Sakamototide (substrate peptide)

  • [γ-³²P]ATP

  • This compound

  • Kinase assay buffer

  • 50 mM orthophosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing purified GST-NUAK1, Sakamototide substrate peptide, and varying concentrations of this compound (or DMSO as a vehicle control) in kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Immediately immerse the P81 paper in 50 mM orthophosphoric acid to wash away unincorporated [γ-³²P]ATP.

  • Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final rinse with acetone.

  • Allow the paper to air dry.

  • Quantify the incorporation of ³²P into the Sakamototide substrate by Cerenkov counting using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control to determine the IC₅₀ of this compound.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines (e.g., U2OS osteosarcoma cells).

Materials:

  • U2OS cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Seed U2OS cells in a 96-well plate at a density of 2,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO as a vehicle control. A typical concentration used to observe an effect is 10 µM.

  • Incubate the cells for a period of up to 5 days.

  • At desired time points, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the DMSO-treated control cells to determine the effect of this compound on cell proliferation.

MYPT1 Phosphorylation Assay in Cells

This experiment evaluates the ability of this compound to inhibit the phosphorylation of the NUAK1 substrate, MYPT1, in a cellular context.

Materials:

  • HEK293 cells

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture HEK293 cells to approximately 80-90% confluency.

  • Treat the cells with the desired concentrations of this compound or DMSO for a specified period (e.g., 16 hours).

  • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.